Riodoxol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triiodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZYVWWXHCHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173023 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19403-92-0 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19403-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triiodobenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIIODORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA62C2YQOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Riodoxol Against DNA Viruses: An Analysis of Available Scientific Literature
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Riodoxol's Mechanism of Action Against DNA Viruses
Disclaimer: This document summarizes the currently available public information regarding the antiviral mechanism of this compound. A comprehensive search of scientific literature and patent databases has revealed a significant lack of in-depth, quantitative, and methodological data typically required for a full technical whitepaper. The information presented herein is primarily qualitative and based on Russian-language pharmaceutical descriptions and patent documents.
Executive Summary
This compound is a topical agent identified with antiviral and antifungal properties. Its primary antiviral activity is reported against DNA viruses, specifically members of the Herpesviridae family, including Herpes simplex virus (HSV) and Varicella-zoster virus (VZV)[1][2]. While its clinical use in some regions for skin and mucous membrane infections caused by these viruses is noted, the detailed molecular mechanism of its action has not been extensively elucidated in publicly accessible scientific literature. The prevailing hypothesis suggests that this compound interferes with viral DNA replication[3][4]. However, detailed experimental evidence, such as quantitative inhibition data and specific viral or cellular targets, is not available.
Proposed Mechanism of Action
The proposed mechanism of action for this compound against DNA viruses centers on the inhibition of viral DNA synthesis. It is suggested that phosphorylated derivatives of this compound are incorporated into both viral and host cell DNA. However, this incorporation selectively inhibits the replication of viral DNA, leading to a more fragile genetic material that is prone to errors during transcription. This disruption of viral genome replication is believed to be the core of its antiviral effect.
Below is a diagram illustrating this proposed general mechanism.
Caption: Proposed Mechanism of this compound.
Antiviral Spectrum and Efficacy (Qualitative Data)
Information regarding the antiviral spectrum of this compound is primarily derived from pharmaceutical descriptions and patent literature. There is a notable absence of quantitative data such as IC50 or EC50 values from controlled in vitro studies in the available literature.
| Virus Family | Specific Virus | Reported Activity | References |
| Herpesviridae | Herpes simplex virus (HSV) | Active against various strains. Used topically for infections of the skin and mucous membranes. | [2][5][6][7] |
| Varicella-zoster virus (VZV) | Indicated for the treatment of Herpes zoster (shingles). | [1] |
Experimental Protocols
A thorough review of the available literature did not yield any detailed experimental protocols for the evaluation of this compound's antiviral activity. Key missing information includes:
-
Cell lines used for in vitro antiviral assays.
-
Specific virus strains tested.
-
Methodologies for quantifying viral replication and its inhibition (e.g., plaque reduction assays, qPCR).
-
Cytotoxicity assays to determine the therapeutic index.
Signaling Pathways
There is no information available in the reviewed literature regarding the effect of this compound on any specific host or viral signaling pathways.
Conclusion
While this compound is indicated for the topical treatment of infections caused by certain DNA viruses, a detailed and technical understanding of its mechanism of action is severely limited by the lack of publicly available scientific research. The proposed mechanism of inhibiting viral DNA replication is plausible but lacks the robust experimental validation and quantitative data necessary for a thorough scientific assessment. For researchers and drug development professionals, the absence of this fundamental information presents a significant gap in understanding this compound's full potential and pharmacological profile. Further in-depth studies are required to elucidate the precise molecular targets and mechanisms of this compound's antiviral activity.
References
- 1. Риодоксол — Фармацевтическая химия [xumuk.ru]
- 2. Риодоксол — инструкция по применению, описание [webapteka.ru]
- 3. Противовирусные препараты в общей практике | #09/07 | «Лечащий врач» – профессиональное медицинское издание для врачей. Научные статьи. [lvrach.ru]
- 4. Риодоксол — Метка [patents.su]
- 5. Риодоксол (riodoxolum) - Фармакологическая и фармацевтическая характеристика лекарственных средств - Лекарственная терапия в педиатрии - Мед Читалка [medchitalka.ru]
- 6. ÐÈÎÄÎÊÑÎË (Riodoxolum) [vidania.ru]
- 7. Инструкция по применению Риодоксол субстанция: показания и противопоказания, состав и дозировка – АптекаМос [aptekamos.ru]
The Elusive Mechanism of Riodoxol: A Technical Guide to Investigating Antiviral Effects on Viral Protein and RNA Synthesis
Introduction to Antiviral Drug Discovery
The development of effective antiviral therapeutics is a cornerstone of modern medicine. The primary goal of antiviral drug discovery is to identify compounds that can selectively inhibit viral replication without causing significant harm to the host organism. Viruses are obligate intracellular parasites, meaning they rely on the host cell's machinery to replicate. This intimate relationship presents a challenge for drug development, as compounds that inhibit viral replication may also be toxic to the host cell.
Successful antiviral drugs often target viral-specific enzymes or processes that are distinct from those of the host cell. Key stages in the viral life cycle that are frequently targeted include attachment and entry into the host cell, replication of the viral genome (RNA or DNA synthesis), synthesis of viral proteins, assembly of new virus particles, and release from the host cell.[1][2] This guide will focus on the critical stages of viral protein and RNA synthesis, providing a technical overview of how a novel compound's effects on these processes can be evaluated.
Investigating the Impact on Viral RNA Synthesis
A crucial step in the replication of many viruses is the synthesis of new copies of their RNA genome, a process often carried out by a viral-encoded enzyme called RNA-dependent RNA polymerase (RdRp).[3] Inhibition of this enzyme is a proven strategy for effective antiviral therapy.[4][5]
Experimental Protocols for Assessing Viral RNA Synthesis Inhibition
2.1.1. Cell-Based Antiviral Assays
A common initial step is to assess the overall antiviral activity of a compound in a cell culture system.
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Objective: To determine the concentration of the compound that protects cells from the virus-induced damage (cytopathic effect).
-
Methodology:
-
Seed host cells (e.g., Vero E6, MDCK) in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Immediately after infection, add the different concentrations of the test compound to the wells.
-
Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-4 days).
-
Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[6]
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.
-
-
-
Plaque Reduction Assay:
-
Objective: To quantify the reduction in the number of infectious virus particles produced in the presence of the compound.
-
Methodology:
-
Grow a monolayer of host cells in 6-well or 12-well plates.
-
Infect the cells with a low MOI of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubate the plates until distinct plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
-
-
2.1.2. Quantitative Real-Time PCR (qRT-PCR)
To directly measure the effect on viral RNA synthesis, qRT-PCR is a highly sensitive and specific method.
-
Objective: To quantify the amount of viral RNA present in infected cells treated with the compound.
-
Methodology:
-
Infect host cells with the virus in the presence of varying concentrations of the test compound.
-
At different time points post-infection, lyse the cells and extract total RNA.
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Use specific primers and probes targeting a conserved region of the viral genome to amplify and quantify the cDNA using a real-time PCR instrument.
-
The reduction in viral RNA levels in treated cells compared to untreated controls indicates inhibition of RNA synthesis.
-
Potential Signaling Pathways and Targets
The following diagram illustrates a generalized viral replication cycle, highlighting the potential points of intervention for an antiviral compound targeting RNA synthesis.
Caption: Generalized viral replication cycle highlighting the inhibition of RNA synthesis.
Investigating the Impact on Viral Protein Synthesis
The synthesis of viral proteins is another critical step for viral replication, as these proteins are required for genome replication, assembly of new virus particles, and modulation of the host immune response.
Experimental Protocols for Assessing Viral Protein Synthesis Inhibition
3.1.1. Western Blotting
Western blotting allows for the detection and semi-quantification of specific viral proteins.
-
Objective: To determine the effect of the compound on the expression levels of specific viral proteins.
-
Methodology:
-
Infect host cells with the virus in the presence of the test compound.
-
At various times post-infection, lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Probe the membrane with primary antibodies specific to the viral proteins of interest.
-
Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence or fluorescence.
-
The reduction in the band intensity of the viral protein in treated cells compared to controls indicates inhibition of protein synthesis.
-
3.1.2. Immunofluorescence Assay (IFA)
IFA provides a visual assessment of viral protein expression and localization within the cell.
-
Objective: To visualize the effect of the compound on the expression and subcellular localization of viral proteins.
-
Methodology:
-
Grow host cells on coverslips and infect them with the virus in the presence of the compound.
-
After a suitable incubation period, fix and permeabilize the cells.
-
Incubate the cells with a primary antibody against a specific viral protein.
-
Use a fluorescently labeled secondary antibody to detect the primary antibody.
-
Visualize the cells using a fluorescence microscope.
-
A decrease in fluorescence intensity in treated cells indicates reduced viral protein expression.
-
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a typical workflow for screening and characterizing the antiviral activity of a compound.
Caption: A typical experimental workflow for screening antiviral compounds.
Quantitative Data on Antiviral Activity of Various Compounds
While specific data for this compound is unavailable, the following table summarizes the antiviral activities of other compounds mentioned in the scientific literature, providing a reference for the types of quantitative data that should be generated.
| Compound | Virus | Cell Line | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Tiratricol (TRIAC) | Yellow Fever Virus (YFV) | Huh-7 | In vitro | 2.07 µM | 385.77 µM | 186.36 | [5] |
| Plant-derived complex (VGL-11) | SARS-CoV-2 | Vero E6 | Viral Replication | 22 µg/mL (IC50) | Not Specified | Not Specified | [7][8][9] |
| Nitazoxanide | MERS-CoV | Vero E6 | In vitro | 0.92 µM | Not Specified | Not Specified | [2] |
| Nitazoxanide | SARS-CoV-2 | Vero E6 | In vitro | 2.12 µM | Not Specified | Not Specified | [2] |
Conclusion
The investigation of a novel antiviral compound such as this compound requires a systematic and multi-faceted approach. By employing a combination of cell-based assays, molecular techniques such as qRT-PCR and Western blotting, and immunofluorescence, researchers can elucidate the specific mechanism of action of the compound. Determining whether a compound inhibits viral RNA synthesis, protein synthesis, or both is crucial for its development as a potential therapeutic agent. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations and contributing to the arsenal of antiviral drugs. Further research is imperative to characterize the antiviral profile of this compound and its potential clinical utility.
References
- 1. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Tiratricol inhibits yellow fever virus replication through targeting viral RNA-dependent RNA polymerase of NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Antiviral Activity of Riodoxol: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Riodoxol, chemically identified as 2,4,6-Triiodoresorcinol, is a topical antiviral agent. This document provides a technical guide on its antiviral properties, with a focus on its in vitro evaluation. While this compound has been noted for its efficacy in treating viral infections of the skin and mucous membranes, particularly ocular herpes, publicly available in-depth in vitro studies detailing its specific molecular mechanisms of action, quantitative antiviral activity against a broad range of viruses, and effects on cellular signaling pathways are limited.
This guide summarizes the available information on this compound and presents standardized templates for the presentation of quantitative data, experimental protocols, and pathway visualizations that would be essential for a comprehensive in vitro assessment of any antiviral compound. These templates are provided as a framework for future research and to illustrate the data required for a thorough understanding of this compound's antiviral profile.
Introduction to this compound
This compound is a halogenated phenolic compound with the following chemical structure:
-
Chemical Name: 2,4,6-triiodobenzene-1,3-diol
-
CAS Number: 19403-92-0
-
Molecular Formula: C₆H₃I₃O₂
-
Molecular Weight: 487.8 g/mol
It has been described as a broad-spectrum antiviral drug with activity against viral and fungal infections of the skin. Its primary documented application is in ophthalmology for the treatment of herpetic keratitis. The mechanism of action is broadly stated to involve the inhibition of viral multiplication and maturation.
Quantitative Antiviral Data
A comprehensive in vitro evaluation of an antiviral compound requires the determination of its efficacy and toxicity in cell culture. The following table is a template illustrating how such data for this compound would be presented. Currently, specific and comprehensive quantitative data for this compound against a variety of viruses is not widely available in the public domain.
| Virus Strain | Cell Line | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Herpes Simplex Virus 1 (HSV-1) | Vero E6 | Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available |
| Herpes Simplex Virus 2 (HSV-2) | Vero E6 | Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available |
| Adenovirus | A549 | CPE Inhibition Assay | Data Not Available | Data Not Available | Data Not Available |
| Influenza A Virus | MDCK | Viral Yield Reduction | Data Not Available | Data Not Available | Data Not Available |
IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's specificity for the virus. A higher SI value indicates a more promising antiviral candidate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below is a standardized protocol for a plaque reduction assay, a common method for evaluating the antiviral activity of a compound against cytopathic viruses.
Plaque Reduction Assay (PRA)
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
1. Cell Seeding:
- Vero E6 cells (or another susceptible cell line) are seeded into 6-well plates at a density of 5 x 10⁵ cells/well.
- The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for the formation of a confluent monolayer.
2. Virus Inoculation:
- The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).
- A viral suspension (e.g., HSV-1) is diluted to a concentration that produces approximately 50-100 plaque-forming units (PFU) per well.
- 100 µL of the diluted virus is added to each well, and the plates are incubated for 1 hour at 37°C to allow for viral adsorption.
3. Antiviral Treatment:
- Serial dilutions of this compound are prepared in a culture medium containing 1% methylcellulose (or another viscous overlay to prevent viral spread through the medium).
- After the virus adsorption period, the inoculum is removed, and 2 mL of the medium containing the different concentrations of this compound is added to each well.
- Control wells include a virus-only control (no drug) and a cell-only control (no virus, no drug).
4. Incubation and Staining:
- The plates are incubated for 3-5 days at 37°C in a 5% CO₂ incubator until visible plaques are formed.
- The overlay medium is removed, and the cell monolayers are fixed with 10% formalin for 30 minutes.
- The fixative is removed, and the cells are stained with a 0.5% crystal violet solution for 15 minutes.
5. Data Analysis:
- The plates are washed with water and allowed to dry.
- The number of plaques in each well is counted.
- The percentage of plaque inhibition is calculated relative to the virus-only control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex biological processes. The following are illustrative examples created using Graphviz (DOT language) to represent a generic experimental workflow and a hypothetical signaling pathway that could be targeted by an antiviral compound.
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral screening.
Hypothetical Viral Replication Cycle and Drug Targets
Caption: Potential targets in the viral life cycle.
Conclusion
This compound is an established topical antiviral agent, particularly in the context of ocular herpetic infections. However, there is a notable lack of detailed, publicly accessible in vitro studies that quantify its antiviral spectrum and elucidate its precise mechanism of action at the molecular level. The templates and protocols provided in this guide are intended to serve as a framework for future research that could comprehensively characterize the in vitro antiviral activity of this compound. Such studies would be invaluable for the scientific and drug development communities, potentially uncovering broader applications for this compound and providing a clearer understanding of its therapeutic potential. Further investigation is required to populate the presented frameworks with specific data for this compound.
Historical development and discovery of Riodoxol as an antiviral agent
A comprehensive review of the historical development, chemical synthesis, and biological evaluation of Riodoxol (2,4,6-Triiodoresorcinol) reveals a significant discrepancy between its purported role as an antiviral agent and the available scientific evidence. This technical guide synthesizes the existing, albeit limited, information on this compound, presenting a critical analysis for researchers, scientists, and drug development professionals.
While initially queried as an antiviral compound, extensive literature searches have failed to substantiate this claim. In fact, the available research points towards a lack of specific antiviral activity, particularly against influenza virus. This document, therefore, pivots to a detailed examination of this compound's chemical nature, its synthesis, and a discussion of the potential, yet unproven, virucidal properties inherent to its class of iodinated phenolic compounds.
Chemical Identity and Synthesis
This compound, chemically known as 2,4,6-Triiodoresorcinol, is a halogenated derivative of resorcinol. Its core structure consists of a benzene ring with hydroxyl groups at positions 1 and 3, and iodine atoms at positions 2, 4, and 6.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2,4,6-Triiodoresorcinol |
| Synonyms | This compound, 2,4,6-Triiodo-1,3-benzenediol |
| CAS Number | 19403-92-0 |
| Molecular Formula | C₆H₃I₃O₂ |
| Molecular Weight | 487.80 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Synthesis Protocol
Experimental Protocol: Synthesis of this compound (2,4,6-Triiodoresorcinol)
Materials:
-
Resorcinol
-
Iodine chloride (ICl)
-
Hydrochloric acid (HCl, concentrated)
-
Carbon tetrachloride (CCl₄) or other suitable solvent for crystallization
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve resorcinol in a suitable solvent.
-
Iodination: Slowly add a solution of iodine chloride to the resorcinol solution. The reaction is catalyzed by the presence of a strong acid, such as concentrated hydrochloric acid. The stoichiometry of the reactants will be critical to achieve tri-iodination.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is typically quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is then purified, commonly through recrystallization from a solvent like carbon tetrachloride, to yield the final 2,4,6-Triiodoresorcinol product.
Logical Relationship of Synthesis:
Evaluation of Antiviral Activity: A Critical Assessment
The central premise for this technical guide was the exploration of this compound as an antiviral agent. However, a thorough review of scientific literature reveals a lack of evidence to support this classification.
Influenza Virus Studies
A pivotal study investigating the effect of this compound on influenza virus replication concluded that the compound did not inhibit the synthesis of viral RNA and proteins of the influenza virus . This finding directly contradicts the notion of this compound acting as a specific inhibitor of influenza virus replication.
Lack of Broader Antiviral Data
Extensive searches for studies on the efficacy of this compound against other viral families, including herpesviruses, adenoviruses, and coronaviruses, yielded no positive results. There is a notable absence of published data demonstrating any significant, specific antiviral activity of this compound in vitro or in vivo. Consequently, no quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration) values for antiviral efficacy are available.
Potential Virucidal Properties: An Unexplored Avenue
While the evidence for this compound as a specific antiviral agent is non-existent, its chemical structure as an iodinated phenol suggests a potential for non-specific virucidal activity.
Signaling Pathway of a Generic Enveloped Virus (for context):
Iodine and iodine-releasing compounds are well-known broad-spectrum biocides with activity against bacteria, fungi, and viruses. Their mechanism of action is generally attributed to the strong oxidizing effects of free iodine, which can denature proteins and damage nucleic acids. In the context of viruses, iodinated compounds could potentially:
-
Disrupt the viral envelope: For enveloped viruses, the lipid membrane and associated glycoproteins are susceptible to oxidative damage, which could lead to inactivation of the virion.
-
Denature capsid proteins: In non-enveloped viruses, the protein capsid is the primary target.
-
Damage viral nucleic acids: Direct iodination of the viral genome could render it non-functional.
This mode of action is fundamentally different from specific antiviral drugs that target viral enzymes or cellular pathways involved in replication. Virucidal agents act directly on the virus particle, typically outside of the host cell.
It is crucial to emphasize that while the chemical nature of this compound suggests potential virucidal properties, there are currently no published studies that have specifically investigated or confirmed this activity.
Conclusion and Future Directions
Based on the available scientific literature, this compound cannot be classified as an antiviral agent in the conventional sense of inhibiting viral replication. A key study demonstrated its ineffectiveness against influenza virus, and there is a complete lack of data supporting its activity against other viruses.
The primary value of this technical guide is to clarify the current scientific standing of this compound and to redirect research efforts. Future investigations should focus on:
-
Virucidal Efficacy Studies: Conducting standardized in vitro virucidal assays to determine if this compound possesses activity against a broad range of enveloped and non-enveloped viruses.
-
Quantitative Analysis: If virucidal activity is observed, determining key parameters such as the effective concentration and contact time required for viral inactivation.
-
Cytotoxicity Assessment: Establishing the CC₅₀ of this compound in relevant cell lines to understand its therapeutic window, if any, for topical applications.
-
Mechanism of Action Studies: Investigating the precise mechanism by which this compound might inactivate viruses, confirming whether it acts on the viral envelope, capsid, or genome.
Until such studies are performed and published, any claims of this compound's utility as an antiviral agent should be treated with significant caution. The scientific community should prioritize evidence-based approaches in the search for novel antiviral therapies.
Physical and chemical properties of Riodoxol for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riodoxol, also known as 2,4,6-Triiodoresorcinol, is a halogenated derivative of resorcinol. It has garnered interest in the scientific community for its potential therapeutic applications, particularly as an antiviral agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its laboratory use, to support researchers and professionals in drug development and related fields.
Physicochemical Properties
This compound is a solid powder at room temperature.[] Its core chemical structure and key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| IUPAC Name | 2,4,6-triiodobenzene-1,3-diol | [][2] |
| Synonyms | This compound, 2,4,6-Triiodoresorcinol | [][2] |
| Chemical Formula | C₆H₃I₃O₂ | [][3][4] |
| Molecular Weight | 487.80 g/mol | [][2][3][4] |
| Appearance | Solid powder | [] |
| Boiling Point | 267.3°C at 760 mmHg | [] |
| Density | 3.198 g/cm³ | [] |
| Solubility | 10 mM in DMSO | [] |
| Storage | Store at -20°C | [] |
Antiviral Activity and Mechanism of Action
This compound has demonstrated antiviral properties, notably against Herpes Simplex Virus (HSV).[5] While the precise molecular mechanisms are still under investigation, preliminary studies suggest that it affects viral multiplication and maturation. One study indicated that this compound does not inhibit the synthesis of viral RNA and proteins in the influenza virus, suggesting a mechanism of action that may be virus-specific or target host cell factors involved in viral replication.[]
The replication of Herpes Simplex Virus involves a complex cascade of events, including attachment to host cells, entry, uncoating of the viral genome, transcription and translation of viral genes, replication of viral DNA, assembly of new virions, and egress from the cell. Antiviral compounds can interfere with any of these steps. For instance, some antivirals target viral glycoproteins involved in attachment and entry, while others, like nucleoside analogs, inhibit the viral DNA polymerase.[6] Another potential target is the host cell's signaling pathways, such as the NF-κB pathway, which can be modulated by viral infections to create a favorable environment for replication.[7][8][9][10][11]
Further research is required to elucidate the specific molecular targets of this compound in the context of HSV infection and to determine if it modulates host signaling pathways like NF-κB.
A hypothetical mechanism for an antiviral agent targeting HSV replication is depicted below.
References
- 2. 2,4,6-Triiodoresorcinol | C6H3I3O2 | CID 152256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (2,4,6-Triiodoresorcinol) - CAS:19403-92-0 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 4. This compound (2,4,6-Triiodoresorcinol) - CAS - 19403-92-0 | Axios Research [axios-research.com]
- 5. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Herpes Simplex Medication: Antivirals, Viral helicase-primase inhibitor [emedicine.medscape.com]
- 7. Activation of NF-κB in cells productively infected with HSV-1 depends on activated protein kinase R and plays no apparent role in blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol suppresses nuclear factor-kappaB in herpes simplex virus infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Herpes simplex virus disrupts NF-kappaB regulation by blocking its recruitment on the IkappaBalpha promoter and directing the factor on viral genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Riodoxol in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Riodoxol (2,4,6-Triiodoresorcinol), a compound of interest for its potential therapeutic applications. Understanding the solubility of this compound in various laboratory solvents is critical for a wide range of research and development activities, including formulation development, analytical method development, and in vitro and in vivo studies. This document compiles available solubility data, provides detailed experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as 2,4,6-Triiodoresorcinol, is a halogenated derivative of resorcinol. Its chemical structure, characterized by a benzene diol with three iodine substituents, significantly influences its physicochemical properties, including its solubility. The molecular weight of this compound is 487.8 g/mol . The presence of both hydroxyl groups, which can act as hydrogen bond donors and acceptors, and the bulky, lipophilic iodine atoms create a complex solubility profile.
Quantitative Solubility Data
The available quantitative solubility data for this compound is currently limited. The following table summarizes the known solubility in a common laboratory solvent.
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mM | Not Specified | In vitro solubility has been reported at this concentration.[] |
Given the limited direct data for this compound, it can be informative to consider the solubility of its parent compound, resorcinol. It is important to note that the three iodine atoms in this compound will significantly alter its polarity and molecular interactions compared to resorcinol, likely decreasing its solubility in polar solvents and potentially increasing it in less polar organic solvents. The following data for resorcinol should, therefore, be used as a general guide for solvent selection and not as a direct substitute for experimental determination of this compound's solubility.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 110 | 20 |
| Alcohol (Ethanol) | Freely Soluble | Room Temperature |
| Ether | Freely Soluble | Room Temperature |
| Glycerol | Freely Soluble | Room Temperature |
| Chloroform | Slightly Soluble | Room Temperature |
| Carbon Disulfide | Insoluble | Room Temperature |
Experimental Protocol for Solubility Determination
A precise understanding of a compound's solubility is often required for specific applications. The following is a detailed methodology for determining the solubility of this compound in a given solvent using the equilibrium shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
-
This compound (solid powder, >95% purity)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration readings.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase of the HPLC method.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Dilute the filtered supernatant (from step 2) with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a fundamental parameter that influences its handling, formulation, and biological activity. While quantitative data in a wide range of solvents is not yet extensively documented, the known solubility in DMSO provides a starting point for researchers. The provided experimental protocol offers a robust method for determining the solubility of this compound in various laboratory solvents, enabling scientists and drug development professionals to generate the specific data required for their research and development endeavors. The solubility characteristics of the parent compound, resorcinol, can offer some initial guidance for solvent selection, but experimental verification for this compound is strongly recommended due to the significant structural and electronic impact of the iodine substituents.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for Riodoxol (2,4,6-triiodoresorcinol) and other key iodinated resorcinol derivatives. This document provides a comprehensive overview of various synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and further research in the development of antiviral compounds.
Introduction
This compound, a tri-iodinated derivative of resorcinol, has been recognized for its antiviral properties. The synthesis of this compound and its analogs is a critical area of study for the development of new therapeutic agents. The iodination of the resorcinol scaffold is a key transformation, and the regioselectivity of this reaction is highly dependent on the chosen iodinating agent and reaction conditions. This guide explores the primary synthetic routes to this compound and related compounds, offering a comparative analysis of different methodologies.
Synthesis of Iodinated Resorcinols
The synthesis of iodinated resorcinols primarily involves the electrophilic substitution of iodine onto the resorcinol ring. The high reactivity of the resorcinol nucleus, activated by two hydroxyl groups, allows for the introduction of one or more iodine atoms. The choice of iodinating agent and the control of reaction parameters are crucial for achieving the desired degree of iodination and isomeric purity.
Key Synthetic Pathways
Two principal methods for the iodination of resorcinol have been extensively documented:
-
Iodination using Iodine Monochloride (ICl): This method is effective for the preparation of tri-iodinated resorcinols.
-
Iodination using Molecular Iodine (I₂) and a Base: This approach, typically employing sodium bicarbonate, is also widely used and can be modulated to yield mono-, di-, or tri-iodinated products.
The following sections provide detailed experimental protocols and quantitative data for these key transformations.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and other relevant iodinated resorcinols, allowing for a clear comparison of the different synthetic strategies.
Table 1: Synthesis of 2,4,6-Triiodoresorcinol (this compound)
| Iodinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iodine Chloride (ICl) | Hydrochloric Acid (HCl) | - | 20-25 | 1 | 93.6 | [1] |
| Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Water | 25 | 20 | 57 | [2] |
Table 2: Synthesis of Other Iodinated Resorcinols
| Product | Iodinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4,6-Diiodoresorcinol | Iodine Chloride (ICl) | - | Dry Ether | 0 to 25 | 1 | 90 | [2] |
| 2-Iodoresorcinol | Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Ice-Water | 0 to RT | 0.5 | 77 | [3] |
| 4-Iodoresorcinol | Iodine Chloride (ICl) | Pyridine | Pyridine | - | - | Major Product | [2] |
| 2,4-Diiodoresorcinol | Nascent Iodine (KIO₃/KI/HCl) | - | - | Room Temp | Rapid | 56 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triiodoresorcinol (this compound) via Iodine Monochloride
This protocol describes the synthesis of this compound with a high yield using iodine chloride as the iodinating agent.[1]
Materials:
-
Resorcinol
-
Iodine Chloride (ICl)
-
Hydrochloric Acid (HCl, concentrated)
-
Carbon Tetrachloride (CCl₄) for crystallization
Procedure:
-
To a solution of resorcinol, add iodine chloride in the presence of hydrochloric acid as a catalyst.
-
Allow the reaction mixture to stand for 1 hour at a temperature of 20-25°C.
-
The precipitate formed is filtered.
-
The collected solid is dried at 50°C.
-
The crude product can be crystallized from carbon tetrachloride to yield pure 2,4,6-triiodoresorcinol.
Expected Yield: 93.6%[1]
Protocol 2: Synthesis of 2,4,6-Triiodoresorcinol (this compound) via Iodine and Sodium Bicarbonate
This method provides an alternative route to this compound using molecular iodine and a base.[2]
Materials:
-
Resorcinol (0.55 g)
-
Iodine (3.8 g)
-
Sodium Bicarbonate (1.3 g)
-
Water (20 ml)
-
Chloroform (6 ml)
Procedure:
-
Suspend resorcinol and iodine in water in a suitable reaction vessel with stirring.
-
Add sodium hydrogencarbonate in portions to the suspension at 25°C.
-
Continue stirring the mixture for 20 hours.
-
Filter the precipitate and dry the collected solid.
-
Extract the product with hot chloroform (6 ml).
-
Filter the chloroform extract and evaporate the solvent in vacuo to obtain practically pure triiodoresorcinol.
Expected Yield: 57%[2]
Protocol 3: Synthesis of 4,6-Diiodoresorcinol
This protocol outlines the synthesis of 4,6-diiodoresorcinol in high yield.[2]
Materials:
-
Resorcinol (2.75 g)
-
Iodine Chloride (ICl, 8.2 g, ca. 20% excess)
-
Dry Ether (75 ml)
-
Water (50 ml)
-
Sodium Sulfite (1.5 g)
Procedure:
-
Dissolve resorcinol in dry ether (25 ml) and cool the solution to 0°C.
-
Slowly add a solution of iodine chloride in dry ether (50 ml) to the resorcinol solution at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 25°C for approximately 1 hour.
-
Add water and sodium sulfite to the reaction mixture to obtain a light yellow solution.
-
Separate the ether phase, dry it with magnesium sulfate (MgSO₄), and evaporate the solvent in vacuo.
-
Triturate the crystalline residue with water for 30 minutes, filter, wash with water, and dry in a desiccator to yield 4,6-diiodoresorcinol.
Expected Yield: 90%[2]
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of this compound via Iodine Monochloride.
Caption: Synthesis of this compound via Iodine and Sodium Bicarbonate.
Caption: Synthesis of 4,6-Diiodoresorcinol.
Antiviral Activity and Potential Mechanisms
While this compound has been identified as an antiviral agent, its precise mechanism of action is not extensively detailed in recent literature. One study indicated that this compound did not inhibit the synthesis of viral RNA and proteins of the influenza virus, suggesting that its antiviral effect may not be through direct interference with viral replication machinery.
Phenolic compounds, as a class, are known to exhibit broad-spectrum antiviral activities by targeting various stages of the viral life cycle. The diagram below illustrates the potential points of intervention for phenolic compounds against viral infection. The specific mechanism for this compound requires further investigation.
Caption: Potential antiviral mechanisms of phenolic compounds.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound and related iodinated resorcinols, presenting key methodologies, quantitative data, and experimental protocols. The synthetic routes described offer robust and reproducible methods for obtaining these compounds, which are of significant interest in the field of antiviral drug development. While the precise antiviral mechanism of this compound remains an area for further research, the information compiled herein serves as a valuable resource for scientists and researchers working to advance the synthesis and understanding of these important molecules. Further investigation into the biological activity and specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.
References
Riodoxol: An Exploration of Potential Therapeutic Targets in Viral Infections
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide delves into the potential therapeutic applications of Riodoxol (2,4,6-Triiodoresorcinol) as an antiviral agent. Despite its classification as an antiviral compound, publicly available research detailing its specific mechanisms of action, quantitative efficacy, and targeted viral pathways is notably limited. One study has suggested that this compound does not inhibit the synthesis of viral RNA and proteins for the influenza virus. This guide synthesizes the available information and, where specific data for this compound is lacking, explores the broader antiviral mechanisms of iodinated phenolic compounds to provide a conceptual framework for future research.
Introduction to this compound
This compound, chemically known as 2,4,6-Triiodoresorcinol, is a halogenated aromatic organic compound. Its structural similarity to other iodinated phenols suggests potential biological activities, including antimicrobial and antiviral properties. Halogenation, particularly iodination, can significantly alter the electronic and lipophilic properties of a molecule, often enhancing its interaction with biological targets.
Potential Antiviral Mechanisms of Action
While specific studies on this compound's antiviral mechanisms are scarce, we can hypothesize potential targets based on the known activities of similar compounds and general principles of virology. These potential mechanisms require rigorous experimental validation.
Inhibition of Viral Entry
Many antiviral agents act by preventing the virus from entering the host cell. This can be achieved by interfering with viral attachment to cell surface receptors or by blocking the fusion of viral and cellular membranes. The iodine atoms on the this compound molecule could potentially interact with viral surface glycoproteins, disrupting their conformation and preventing receptor binding.
Hypothetical Signaling Pathway: Inhibition of Viral Entry
Caption: Hypothetical interaction of this compound with viral glycoproteins.
Disruption of Viral Replication Machinery
Viruses rely on a complex machinery of enzymes to replicate their genetic material and synthesize viral proteins. Key viral enzymes, such as polymerases (RNA-dependent RNA polymerase, DNA polymerase) and proteases, are common targets for antiviral drugs. The electrophilic nature of iodine atoms in this compound could potentially lead to covalent or non-covalent interactions with critical amino acid residues in the active sites of these enzymes, leading to their inhibition.
Modulation of Host Cell Signaling Pathways
Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. For instance, many viruses activate pro-survival pathways and inhibit antiviral immune responses. This compound, as a phenolic compound, may possess redox properties that could modulate intracellular signaling cascades, such as the NF-κB or MAPK pathways, thereby interfering with the viral life cycle indirectly.[1][2][3][4]
Logical Relationship: Potential Host-Targeted Mechanisms
Caption: Potential modulation of host antiviral pathways by this compound.
Quantitative Data on Antiviral Activity
A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, EC50, CC50) for this compound against any specific virus. To provide a framework for future studies, the following table illustrates how such data should be presented.
Table 1: Template for Reporting Antiviral Activity of this compound
| Virus Target | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| e.g., Herpes Simplex Virus 1 | e.g., Vero | e.g., Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., Influenza A Virus | e.g., MDCK | e.g., CPE Reduction Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., Adenovirus | e.g., A549 | e.g., Viral Yield Reduction | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols
Detailed experimental protocols for evaluating the antiviral activity of this compound are not available in the published literature. Below are generalized, standard protocols that would be appropriate for such investigations.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells.
Methodology:
-
Seed host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM).
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method, such as the MTT or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by this compound.
Methodology:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of this compound.
-
Incubate for 2-5 days, depending on the virus, until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Experimental Workflow: Antiviral Screening
Caption: A standard workflow for in vitro antiviral evaluation.
Conclusion and Future Directions
This compound remains a compound of interest in the field of antiviral research due to its chemical structure. However, the current body of scientific evidence is insufficient to define its therapeutic potential and specific viral targets. Future research should focus on:
-
Broad-spectrum antiviral screening: Evaluating the efficacy of this compound against a diverse panel of RNA and DNA viruses.
-
Mechanism of action studies: Elucidating the specific viral or host cell targets of this compound through enzymatic assays, binding studies, and analysis of cellular signaling pathways.
-
In vivo efficacy and toxicity: Assessing the therapeutic window of this compound in animal models of viral infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antiviral activity and reduce potential toxicity.
A systematic and rigorous investigation is imperative to validate the potential of this compound as a viable antiviral therapeutic agent.
References
- 1. Intracellular Redox-Modulated Pathways as Targets for Effective Approaches in the Treatment of Viral Infection [mdpi.com]
- 2. Intracellular Redox-Modulated Pathways as Targets for Effective Approaches in the Treatment of Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Intracellular Redox-Modulated Pathways as Targets for Effective Approaches in the Treatment of Viral Infection | Semantic Scholar [semanticscholar.org]
- 4. Therapeutic Modulation of Virus-Induced Oxidative Stress via the Nrf2-Dependent Antioxidative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Riodoxol Application in Experimental Herpetic Keratitis: Information Not Available
Despite a comprehensive search for scientific literature and experimental protocols, no specific information was found regarding the application of Riodoxol for the treatment of experimental herpetic keratitis.
Our extensive search included various databases and search terms in both English and Russian. The results did not yield any studies, clinical trials, or preclinical research that have investigated the use of this compound as an antiviral agent against herpes simplex virus (HSV) in the context of ocular infections.
The available literature on herpetic keratitis focuses on established antiviral medications such as:
-
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.[1][2]
-
Ganciclovir: Another antiviral agent effective against herpes viruses.
-
Trifluridine: A topical antiviral used for HSV keratitis.[3]
-
Idoxuridine: An antiviral medication used in some ophthalmic preparations for herpes simplex infections.
While the search provided general information on the pathophysiology of herpetic keratitis and various treatment strategies, it did not uncover any data related to the efficacy, dosage, mechanism of action, or experimental protocols for this compound in this specific application.
Therefore, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams for the use of this compound in experimental herpetic keratitis. The absence of any research in this area makes it impossible to fulfill the core requirements of the user's request.
We recommend that researchers, scientists, and drug development professionals interested in novel treatments for herpetic keratitis consult the existing body of literature on established antiviral agents and explore other potential therapeutic candidates that have been scientifically investigated.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Riodoxol (Rivaroxaban) Analysis
Audience: Researchers, scientists, and drug development professionals.
Note on Analyte Name: Initial searches for "Riodoxol" did not yield specific HPLC methods. The methods detailed below are for Rivaroxaban , a likely intended analyte due to phonetic similarity.
Introduction
This document provides a detailed application note and protocol for the quantitative analysis of Rivaroxaban in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Rivaroxaban is an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions based on a review of established methods.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC system |
| Column | C18 column (e.g., Nucleosil C18, 250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 251 nm[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 7 minutes[1] |
Preparation of Solutions
2.2.1. Mobile Phase Preparation Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.2.2. Standard Stock Solution Preparation Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
2.2.3. Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Rivaroxaban.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a suitable concentration within the linearity range of the method.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity Range | 5-50 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.054 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.164 µg/mL[1] |
| Accuracy (% Recovery) | 98.84%[1] |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 4.893 min[1] |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of Rivaroxaban.
References
Application Notes and Protocols for the Development of a Topical Riodoxol Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riodoxol is an antiviral agent with potential therapeutic applications in treating cutaneous viral infections, such as those caused by Herpes Simplex Virus (HSV). The development of a topical formulation is a promising approach to deliver the drug directly to the site of infection, thereby maximizing its efficacy while minimizing potential systemic side effects. These application notes provide a comprehensive guide for the development and preclinical evaluation of a topical this compound formulation for in vivo studies. This document outlines the necessary steps for formulation design, in vitro characterization, and in vivo efficacy and safety assessment.
Pre-formulation Studies
Prior to formulation development, a thorough characterization of the physicochemical properties of this compound is essential. These properties will dictate the choice of excipients and the overall formulation strategy.
Objective: To determine the key physicochemical properties of this compound to guide the development of a stable and effective topical formulation.
Protocol:
-
Solubility Assessment:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable solvents, including water, ethanol, propylene glycol, and various oils (e.g., mineral oil, isopropyl myristate).
-
Equilibrate an excess amount of this compound in each solvent at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours.
-
Filter the saturated solutions and quantify the dissolved this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Stability Analysis:
-
Investigate the stability of this compound in solution and as a solid under various stress conditions, including different pH values (e.g., 4, 7, 9), temperatures (e.g., 4°C, 25°C, 40°C), and light exposure (photostability).
-
Analyze samples at predetermined time points for drug degradation using a stability-indicating HPLC method.
-
-
Log P Determination:
-
Determine the octanol-water partition coefficient (Log P) to assess the lipophilicity of this compound, which influences its ability to permeate the skin.
-
Data Presentation:
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Significance for Formulation |
| Molecular Weight | Hypothetical: 250 g/mol | Influences diffusion and skin permeation. |
| Melting Point | Hypothetical: 180-185°C | Purity and solid-state stability. |
| Solubility | ||
| Water | Hypothetical: 0.1 mg/mL | Poor aqueous solubility suggests the need for co-solvents or an emulsion-based system. |
| Propylene Glycol | Hypothetical: 25 mg/mL | Good solubility indicates its potential as a co-solvent and penetration enhancer. |
| Ethanol | Hypothetical: 15 mg/mL | Can be used as a co-solvent. |
| Mineral Oil | Hypothetical: <0.01 mg/mL | Insoluble in non-polar oils. |
| Log P | Hypothetical: 2.5 | Indicates moderate lipophilicity, favorable for skin penetration. |
| Stability | Stable at pH 4-7, degrades at pH > 8. Sensitive to UV light. | Formulation pH should be maintained below 7. Light-protective packaging is required. |
Formulation Development
Based on the pre-formulation data, a topical gel formulation is proposed for this compound. Gels offer good spreadability, are cosmetically elegant, and can provide a cooling sensation.
Objective: To develop a stable and physically uniform topical gel formulation of this compound.
Protocol:
-
Excipient Selection:
-
Gelling Agent: Carbopol® 940 (provides a clear gel with good viscosity).
-
Solvent/Co-solvent: Purified Water, Propylene Glycol (to dissolve this compound and act as a humectant and penetration enhancer).
-
Neutralizing Agent: Triethanolamine (to neutralize Carbopol and form the gel).
-
Preservative: Methylparaben and Propylparaben (to prevent microbial growth).
-
Penetration Enhancer (Optional): Oleic acid or Transcutol® P.
-
-
Formulation Preparation:
-
Accurately weigh and dissolve methylparaben and propylparaben in propylene glycol with gentle heating.
-
Add this compound to the mixture and stir until completely dissolved.
-
In a separate vessel, disperse Carbopol® 940 in purified water and allow it to hydrate.
-
Slowly add the this compound solution to the Carbopol dispersion with continuous stirring.
-
Neutralize the formulation by adding triethanolamine dropwise until a clear, viscous gel is formed (target pH 6.0-6.5).
-
Add purified water to the final weight and mix until uniform.
-
Data Presentation:
Table 2: Hypothetical Quantitative Composition of this compound Topical Gel Formulations
| Ingredient | Function | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 | 2.0 | 1.0 |
| Carbopol® 940 | Gelling Agent | 1.0 | 1.0 | 1.5 |
| Propylene Glycol | Co-solvent, Humectant | 20.0 | 25.0 | 20.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 |
| Methylparaben | Preservative | 0.18 | 0.18 | 0.18 |
| Propylparaben | Preservative | 0.02 | 0.02 | 0.02 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |
In Vitro Performance Testing
Objective: To evaluate the in vitro release and skin permeation of this compound from the developed formulations.
Protocol: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
-
Apparatus: Vertical Franz diffusion cell apparatus.[1][2][3]
-
Membrane: Synthetic, inert membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4 with a suitable solubilizing agent (e.g., 0.5% SLS) to maintain sink conditions.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound gel formulation to the membrane surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples by a validated HPLC method.
-
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (μg/cm²) against the square root of time. Calculate the release rate from the slope of the linear portion of the curve.
Data Presentation:
Table 3: Hypothetical In Vitro Release Rate of this compound from Gel Formulations
| Formulation | Release Rate (μg/cm²/√h) |
| F1 (1% this compound, 1% Carbopol) | Hypothetical: 50.2 ± 4.5 |
| F2 (2% this compound, 1% Carbopol) | Hypothetical: 85.7 ± 6.1 |
| F3 (1% this compound, 1.5% Carbopol) | Hypothetical: 42.1 ± 3.8 |
In Vivo Studies
Objective: To evaluate the in vivo efficacy and safety of the optimized this compound topical formulation in a murine model of cutaneous HSV-1 infection.
Animal Model: Female BALB/c mice, 6-8 weeks old.[4]
Protocol: Cutaneous HSV-1 Infection and Treatment
-
Virus: Herpes Simplex Virus Type 1 (HSV-1), strain McKrae or a similar pathogenic strain.
-
Infection Procedure:
-
Anesthetize the mice.
-
Lightly scarify a small area on the flank of each mouse with a 27-gauge needle.
-
Apply a suspension of HSV-1 (e.g., 10^5 PFU in 10 µL) to the scarified area and gently rub.
-
-
Treatment Groups:
-
Group 1: Untreated (negative control)
-
Group 2: Placebo Gel (vehicle control)
-
Group 3: this compound Gel (e.g., 2% formulation, F2)
-
Group 4: Positive Control (e.g., 5% Acyclovir cream)
-
-
Treatment Regimen:
-
Begin treatment 24 hours post-infection.
-
Apply approximately 20 mg of the designated formulation to the infected area twice daily for 5 consecutive days.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for the development of skin lesions.
-
Score the severity of the lesions daily for up to 10 days post-infection using a standardized scoring system (e.g., 0 = no lesion; 1 = redness; 2 = papules; 3 = vesicles; 4 = ulceration; 5 = death).
-
On day 5 post-infection, euthanize a subset of mice from each group, excise the infected skin, and determine the viral titer using a plaque assay.
-
-
Safety Evaluation:
-
Observe the animals daily for any signs of local skin irritation (erythema, edema) at the application site.
-
Monitor for any systemic signs of toxicity (weight loss, changes in behavior).
-
Data Presentation:
Table 4: Hypothetical In Vivo Efficacy of 2% this compound Gel (F2) in HSV-1 Infected Mice
| Treatment Group | Mean Lesion Score (Day 5) | Viral Titer (log10 PFU/g tissue) |
| Untreated | Hypothetical: 3.8 ± 0.4 | Hypothetical: 6.2 ± 0.5 |
| Placebo Gel | Hypothetical: 3.6 ± 0.5 | Hypothetical: 6.0 ± 0.6 |
| 2% this compound Gel | Hypothetical: 1.5 ± 0.3 | Hypothetical: 3.1 ± 0.4 |
| 5% Acyclovir Cream | Hypothetical: 1.2 ± 0.2 | Hypothetical: 2.8 ± 0.3 |
Visualizations
Hypothetical Signaling Pathway for this compound's Antiviral Activity
Caption: Hypothetical mechanism of this compound's antiviral action.
Experimental Workflow for Topical Formulation Development
Caption: Workflow for developing and testing the this compound topical formulation.
Logical Relationship of Study Phases
Caption: Logical progression of the this compound topical formulation study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Topical and Systemic Therapeutic Approaches in the Treatment of Oral Herpes Simplex Virus Infection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclovir Topical: MedlinePlus Drug Information [medlineplus.gov]
- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Riodoxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riodoxol, a flavonoid compound, has demonstrated potential as an antiviral agent. As with any therapeutic candidate, a thorough evaluation of its cytotoxic profile is essential to determine its safety and therapeutic window. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in cell culture. The described assays are fundamental in preclinical drug development and toxicology studies.
Core Principle of Cytotoxicity Assays
Cytotoxicity assays are essential tools for evaluating the toxic effects of a compound on cells.[1] These assays measure various cellular parameters to determine the extent of cell death or inhibition of metabolic activity. Key indicators of cytotoxicity include loss of membrane integrity, reduced metabolic function, and activation of apoptotic pathways. Conducting these assays is a critical step in the safety assessment and dose optimization of new drug candidates.[2]
Data Presentation: Summary of Expected Outcomes
The following tables provide a structured format for presenting the quantitative data obtained from the cytotoxicity assays. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 95.3 ± 4.8 | |
| 10 | 82.1 ± 6.1 | |
| 50 | 55.4 ± 7.3 | |
| 100 | 30.7 ± 4.5 | |
| 250 | 15.2 ± 3.9 | |
| 500 | 5.8 ± 2.1 |
IC50: The concentration of this compound that inhibits 50% of cell viability.
Table 2: Membrane Integrity as Determined by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | CC50 (µM) |
| 0 (Vehicle Control) | 5.1 ± 1.2 | |
| 1 | 8.3 ± 1.5 | |
| 10 | 15.7 ± 2.3 | |
| 50 | 42.8 ± 5.5 | |
| 100 | 68.9 ± 6.8 | |
| 250 | 85.4 ± 7.2 | |
| 500 | 94.2 ± 4.9 |
CC50: The concentration of this compound that causes 50% cytotoxicity.[3]
Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 1.8 ± 0.5 |
| 10 | 8.7 ± 1.5 | 3.2 ± 0.9 |
| 50 | 25.4 ± 3.2 | 10.1 ± 2.1 |
| 100 | 48.6 ± 5.1 | 22.7 ± 3.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Selected cell line (e.g., Vero E6 for antiviral studies, or a relevant cancer cell line)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well cell culture plates
-
Selected cell line
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control and treated wells, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well cell culture plates
-
Selected cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for this compound cytotoxicity testing.
Potential Signaling Pathways Modulated by this compound
Based on the known mechanisms of other flavonoids, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate these potential pathways. It is important to note that these are hypothesized pathways for this compound and require experimental validation.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[4] Flavonoids have been shown to inhibit this pathway, leading to apoptosis.[5]
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
2. NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation and cell survival. Its inhibition by flavonoids can promote apoptosis in cancer cells.[6]
Caption: Potential inhibition of the NF-κB pathway by this compound.
3. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38) are involved in cellular processes like proliferation, differentiation, and apoptosis.[7][8][9] Flavonoids can modulate these pathways to induce cytotoxicity.
Caption: Potential modulation of MAPK signaling by this compound.
Disclaimer: The signaling pathways depicted are based on the known activities of similar flavonoid compounds and represent potential mechanisms of action for this compound. These pathways need to be experimentally validated for this compound. The provided protocols are for guidance and should be optimized based on the specific cell line and experimental conditions.
References
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodiolin inhibits the PI3K/AKT/mTOR signaling pathway via the glycolytic enzyme GPI in human papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavopiridol inhibits NF-kappaB activation induced by various carcinogens and inflammatory agents through inhibition of IkappaBalpha kinase and p65 phosphorylation: abrogation of cyclin D1, cyclooxygenase-2, and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manipulation of IRE1-Dependent MAPK Signaling by a Vibrio Agonist-Antagonist Effector Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPKs trigger antiviral immunity by directly phosphorylating a rhabdovirus nucleoprotein in plants and insect vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Riodoxol Concentration in Biological Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riodoxol (2,4,6-Triiodoresorcinol) is a topical antiviral agent known to affect viral multiplication and maturation. Accurate quantification of this compound in biological tissues is crucial for pharmacokinetic studies, understanding its distribution, and evaluating its efficacy and safety in preclinical and clinical drug development. These application notes provide detailed protocols for the determination of this compound concentration in biological tissues using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
General Workflow for this compound Quantification in Biological Tissues
The overall process for measuring this compound concentration in biological tissues involves several key steps, from sample collection to data analysis. Each step is critical for obtaining accurate and reproducible results.
Caption: General experimental workflow for quantifying this compound in biological tissues.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in tissue samples where high sensitivity is not the primary requirement. It is a robust and cost-effective technique.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process.
-
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To 500 µL of the tissue homogenate, add 1 mL of acetonitrile (protein precipitating agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of ethyl acetate (extraction solvent).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (containing this compound) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic acid in water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound standards against their known concentrations.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak areas on the calibration curve.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Tissue Homogenization: Follow the same procedure as for the HPLC-UV method.
-
Protein Precipitation and Solid-Phase Extraction (SPE):
-
To 500 µL of the tissue homogenate, add 500 µL of 0.1% formic acid in acetonitrile containing an internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and transfer to an LC-MS vial.
-
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards |
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the tissue samples using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance parameters for the described methods. These values should be established and validated in your laboratory.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 0.1 - 20 µg/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 80% | > 85% |
Mechanism of Action: A Conceptual Overview
While the precise molecular targets of this compound are not fully elucidated, its antiviral activity is understood to interfere with the viral life cycle, specifically the processes of multiplication and maturation. Viruses are obligate intracellular parasites that hijack the host cell's machinery for replication.[1] A simplified model of a generic viral life cycle and the potential points of intervention for an antiviral agent like this compound is depicted below.
Caption: General viral life cycle and potential inhibitory actions of this compound.
This pathway illustrates that antiviral drugs can act at various stages.[2] this compound's described effect on "multiplication and maturation" suggests it may inhibit the synthesis of viral components and/or the assembly of new, infectious virions.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in biological tissues will depend on the specific requirements of the study, including the required sensitivity, the complexity of the tissue matrix, and the available instrumentation. The provided protocols offer a robust starting point for method development and validation. It is essential to validate the chosen method according to regulatory guidelines to ensure the reliability of the generated data in drug development and research settings.
References
Application Notes and Protocols for Preclinical Toxicity Studies of Riodoxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical toxicity evaluation of Riodoxol, a hypothetical novel flavonoid-based compound with potential antiviral and immunomodulatory properties. The following protocols are designed to be compliant with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to ensure data integrity and support regulatory submissions.
The experimental design outlined herein is intended to identify potential target organs, establish a safety profile, and determine a safe starting dose for first-in-human clinical trials. The protocols cover acute, sub-chronic, and genotoxicity studies.
General Toxicology
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of this compound and identify the median lethal dose (LD50) or the maximum tolerated dose (MTD).
Experimental Protocol:
-
Test System: Healthy, young adult Wistar rats (8-12 weeks old), nulliparous and non-pregnant females. A single sex (typically female, as they are often more sensitive) is used initially.
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and water.
-
Dose Administration: this compound is administered as a single oral dose by gavage. The starting dose is selected based on available in vitro cytotoxicity data or structure-activity relationships. The Up-and-Down Procedure (UDP) is employed to minimize animal usage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Data Presentation:
| Parameter | Observation Period | Results |
| Mortality | 14 days | Number of deaths per dose group |
| Clinical Signs | Daily for 14 days | Description and incidence of signs |
| Body Weight | Days 0, 7, and 14 | Mean and standard deviation |
| Gross Necropsy | Day 14 | Macroscopic findings |
| Estimated LD50/MTD | - | Value (mg/kg) |
Sub-chronic 90-Day Oral Toxicity Study (OECD 408)
Objective: To characterize the toxicological profile of this compound following repeated oral administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol:
-
Test System: Wistar rats (equal numbers of males and females).
-
Group Size: At least 10 animals per sex per group. A satellite group of 5 animals per sex per group may be included for recovery assessment.
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only). Dose levels are selected based on the results of the acute toxicity study. The highest dose should induce some toxicity but not significant mortality.
-
Dose Administration: this compound is administered daily by oral gavage for 90 consecutive days.
-
Observations:
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to dosing and at termination.
-
Hematology and Clinical Biochemistry: At termination.
-
Urinalysis: At termination.
-
-
Pathology:
-
Gross Necropsy: All animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).
-
Histopathology: Comprehensive examination of organs and tissues from the control and high-dose groups. Target organs identified in the high-dose group are also examined in the low and mid-dose groups.
-
Data Presentation:
Table 1: Summary of Body Weight and Organ Weight Data
| Group | Sex | Final Body Weight (g) | Liver Weight (g) | Kidney Weight (g) | Spleen Weight (g) |
| Control | M/F | ||||
| Low Dose | M/F | ||||
| Mid Dose | M/F | ||||
| High Dose | M/F |
Table 2: Summary of Hematology and Clinical Biochemistry Data
| Parameter | Control (M/F) | Low Dose (M/F) | Mid Dose (M/F) | High Dose (M/F) |
| Hematology | ||||
| Hemoglobin | ||||
| Hematocrit | ||||
| Red Blood Cell Count | ||||
| White Blood Cell Count | ||||
| Platelet Count | ||||
| Clinical Biochemistry | ||||
| Alanine Aminotransferase (ALT) | ||||
| Aspartate Aminotransferase (AST) | ||||
| Alkaline Phosphatase (ALP) | ||||
| Blood Urea Nitrogen (BUN) | ||||
| Creatinine |
Genotoxicity Testing
A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of this compound.[1]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
Objective: To detect gene mutations induced by this compound.
Experimental Protocol:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[2][3]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls. The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation.[2][4]
-
Data Analysis: A dose-related increase in the number of revertant colonies compared to the negative control indicates a positive result.
Data Presentation:
Table 3: Ames Test Results
| Strain | Metabolic Activation | This compound Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase |
| TA98 | -S9 / +S9 | 0, 1, 10, 100, 1000 | ||
| TA100 | -S9 / +S9 | 0, 1, 10, 100, 1000 | ||
| TA1535 | -S9 / +S9 | 0, 1, 10, 100, 1000 | ||
| TA1537 | -S9 / +S9 | 0, 1, 10, 100, 1000 | ||
| WP2 uvrA | -S9 / +S9 | 0, 1, 10, 100, 1000 |
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[5][6]
Experimental Protocol:
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[5]
-
Metabolic Activation: The assay is conducted with and without S9 metabolic activation.
-
Procedure: Cells are exposed to at least three concentrations of this compound for a short (3-6 hours) and long (continuous for ~1.5 cell cycles) duration.[5] Cells are then treated with a metaphase-arresting substance (e.g., colcemid), harvested, and stained. Metaphase cells are analyzed microscopically for chromosomal aberrations.
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.
Data Presentation:
Table 4: In Vitro Chromosomal Aberration Test Results
| Treatment Condition | This compound Conc. (µg/mL) | No. of Metaphases Scored | % Aberrant Cells (Excluding Gaps) |
| -S9, Short Exposure | |||
| Vehicle Control | |||
| This compound Low | |||
| This compound Mid | |||
| This compound High | |||
| Positive Control | |||
| +S9, Short Exposure | |||
| Vehicle Control | |||
| This compound Low | |||
| This compound Mid | |||
| This compound High | |||
| Positive Control | |||
| -S9, Long Exposure | |||
| Vehicle Control | |||
| This compound Low | |||
| This compound Mid | |||
| This compound High | |||
| Positive Control |
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To detect substances that induce micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[7]
Experimental Protocol:
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or L5178Y mouse lymphoma cells.
-
Metabolic Activation: The test is performed with and without S9 metabolic activation.[7]
-
Procedure: Cells are exposed to this compound for a short and long duration.[7] Cytokinesis is blocked using cytochalasin B to allow for the accumulation of binucleated cells, in which micronuclei are scored.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated binucleated cells indicates a positive result.
Data Presentation:
Table 5: In Vitro Micronucleus Test Results
| Treatment Condition | This compound Conc. (µg/mL) | No. of Binucleated Cells Scored | % Micronucleated Binucleated Cells |
| -S9, Short Exposure | |||
| Vehicle Control | |||
| This compound Low | |||
| This compound Mid | |||
| This compound High | |||
| Positive Control | |||
| +S9, Short Exposure | |||
| Vehicle Control | |||
| This compound Low | |||
| This compound Mid | |||
| This compound High | |||
| Positive Control | |||
| -S9, Long Exposure | |||
| Vehicle Control | |||
| This compound Low | |||
| This compound Mid | |||
| This compound High | |||
| Positive Control |
Reproductive and Developmental Toxicity
Based on the intended use of this compound and the results of the general and genotoxicity studies, further reproductive and developmental toxicity studies may be warranted, following ICH S5(R3) guidelines. These could include studies on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.
Visualizations
Caption: Preclinical Toxicity Testing Workflow for this compound.
Caption: Relationship between Genotoxicity Endpoints and Assays.
Disclaimer: this compound is a hypothetical compound used for illustrative purposes. The specific details of the experimental design, including dose selection and choice of animal models, should be based on the known physicochemical properties, pharmacokinetic profile, and primary pharmacodynamic effects of the actual test substance.
References
- 1. Enhancing developmental and reproductive toxicity knowledge: A new AOP stemming from glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Convenient screening of the reproductive toxicity of favipiravir and antiviral drugs in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Evaluating the Antiviral Efficacy of Riodoxol using a Plaque Reduction Assay
For Research Use Only.
Introduction
The plaque reduction assay is a fundamental method in virology for determining the infectivity of a lytic virus and for quantifying the antiviral activity of a given compound. This assay is based on the principle that viruses which cause cell lysis will create visible clear zones, or "plaques," in a confluent monolayer of host cells. The number of these plaques is directly proportional to the concentration of infectious virus. When an effective antiviral agent is introduced, the number and size of the plaques will be reduced. This application note provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral properties of the investigational compound, Riodoxol.
The protocol outlines the necessary steps for cell preparation, virus infection, this compound treatment, and subsequent data analysis to determine the concentration of this compound required to inhibit viral plaque formation, typically expressed as the 50% effective concentration (EC₅₀). This methodology is crucial for the preclinical assessment of potential antiviral therapeutics.
Principle of the Assay
A confluent monolayer of susceptible host cells is infected with a known concentration of virus in the presence of varying concentrations of this compound. After an initial adsorption period, the cells are overlaid with a semi-solid medium, such as methylcellulose or agarose, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death (plaques). Following an incubation period, the cell monolayer is stained, typically with crystal violet, allowing for the visualization and quantification of plaques. The reduction in the number of plaques in the presence of this compound, compared to an untreated virus control, is a measure of its antiviral activity.
Materials and Reagents
-
Cell Line: Vero E6 cells (or other appropriate host cell line susceptible to the virus of interest)
-
Virus Stock: A lytic virus with a known titer (e.g., Herpes Simplex Virus 1, Influenza A Virus)
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: Serum-free DMEM.
-
Overlay Medium: 2X DMEM mixed 1:1 with 1.2% methylcellulose.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 10% Formalin in Phosphate Buffered Saline (PBS).
-
Sterile PBS
-
Trypsin-EDTA
-
Sterile multi-well plates (e.g., 24-well or 12-well)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
Experimental Protocol
Day 1: Cell Seeding
-
Culture and expand the host cell line (e.g., Vero E6) in appropriate cell culture flasks.
-
On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the following day (e.g., 2 x 10⁵ cells per well in 1 mL of complete culture medium).
-
Incubate the plates overnight in a CO₂ incubator.
Day 2: Virus Infection and this compound Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM. The concentration range should be chosen based on preliminary cytotoxicity data to ensure that the tested concentrations are non-toxic to the cells.
-
Prepare the virus inoculum by diluting the virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.
-
In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with infection medium) and a cell control (infection medium only).
-
Incubate the virus-Riodoxol mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Add 200 µL of the respective mixtures to each well of the cell culture plate in triplicate.
-
Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator to allow for viral adsorption. Rock the plates gently every 15-20 minutes.
Day 3-5: Overlay and Incubation
-
Carefully aspirate the inoculum from each well.
-
Gently add 1 mL of the semi-solid overlay medium to each well. The overlay should be at room temperature to avoid cell damage.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, which can range from 2 to 5 days depending on the virus.
Day 5-7: Fixation and Staining
-
After the incubation period, fix the cells by adding 0.5 mL of fixing solution (10% formalin) to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with 0.5 mL of staining solution (0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
Data Collection and Analysis
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula:
% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in this compound-treated well) / Number of plaques in virus control] x 100
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.
Data Presentation
The quantitative data from the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Antiviral Activity of this compound in Plaque Reduction Assay
| This compound Concentration (µM) | Mean Plaque Count (± SD) | Percent Plaque Reduction (%) |
| 0 (Virus Control) | 85 ± 5 | 0 |
| 0.1 | 78 ± 6 | 8.2 |
| 1 | 55 ± 4 | 35.3 |
| 5 | 28 ± 3 | 67.1 |
| 10 | 12 ± 2 | 85.9 |
| 25 | 3 ± 1 | 96.5 |
| 50 | 0 ± 0 | 100 |
| Cell Control | 0 ± 0 | 100 |
Summary of Results:
| Parameter | Value |
| EC₅₀ | 2.5 µM |
| EC₉₀ | 15 µM |
Visualizations
Experimental Workflow
Caption: Workflow for the plaque reduction assay with this compound.
Potential Antiviral Mechanisms of Action
Application of Riodoxol in Studies of Human Papillomavirus (HPV) Transformed Cells
Note: A comprehensive search for the application of Riodoxol in studies of human papillomavirus (HPV) transformed cells did not yield any specific results. The following application notes and protocols are based on other compounds that have been studied for their effects on HPV-transformed cells and demonstrate various mechanisms of action that could be relevant for research in this field.
General Principles of Targeting HPV-Transformed Cells
Human papillomavirus (HPV) is a primary etiological agent for several cancers, most notably cervical cancer. The transforming capacity of high-risk HPV types is primarily attributed to the oncoproteins E6 and E7. These viral proteins disrupt critical cellular processes by targeting tumor suppressor proteins, leading to uncontrolled cell proliferation and evasion of apoptosis.[1]
The E6 oncoprotein primarily targets the p53 tumor suppressor for degradation, thereby inhibiting apoptosis and cell cycle arrest.[1][2] The E7 oncoprotein targets the retinoblastoma (pRb) tumor suppressor protein, leading to its inactivation and subsequent uncontrolled cell cycle progression.[1] Consequently, therapeutic strategies against HPV-transformed cells often focus on:
-
Inhibiting the expression or function of E6 and E7 oncoproteins.[2][3]
-
Inducing apoptosis and cell cycle arrest in HPV-positive cells.[3][6][7]
-
Targeting signaling pathways that are dysregulated by HPV oncoproteins, such as PI3K/Akt/mTOR and Wnt/β-catenin.[8][9][10]
The following sections detail the application of specific compounds that have shown efficacy in targeting HPV-transformed cells through these mechanisms.
Arsenic Trioxide (As₂O₃)
Application Notes
Arsenic trioxide has demonstrated therapeutic efficacy in treating various cancers and has been shown to selectively induce apoptosis in HPV-infected cervical cancer cells.[4][7] Its mechanism of action in HPV-transformed cells involves the downregulation of the viral oncoprotein E6, which leads to the stabilization and upregulation of the p53 tumor suppressor.[4] This restoration of p53 function triggers cell cycle arrest and apoptosis.[4][6]
Key Effects:
-
Selective Cytotoxicity: As₂O₃ shows significantly higher cytotoxicity in HPV-infected cervical cancer cell lines (e.g., HeLa, CaSki) compared to HPV-negative lines (e.g., C33A).[4]
-
Apoptosis Induction: It induces apoptosis in a dose-dependent manner, as evidenced by the formation of apoptotic bodies and activation of caspase-3.[4][6]
-
Cell Cycle Arrest: As₂O₃ causes cell cycle arrest at the S-G2/M phases in HPV-infected cells.[4]
-
Downregulation of Viral Oncoproteins: It drastically reduces the expression of the HPV-E6 protein.[4]
Quantitative Data
| Cell Line | Compound | Concentration | Effect | Reference |
| HeLa, CaSki (HPV+) | Arsenic Trioxide | 1-10 µmol/l | 48-60% reduction in cell population | [4] |
| C33A (HPV-) | Arsenic Trioxide | 1-10 µmol/l | 16% reduction in cell population | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of Arsenic Trioxide on the viability of HPV-transformed cells.
-
Procedure:
-
Seed cells (e.g., HeLa, CaSki, C33A) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Arsenic Trioxide (e.g., 1-10 µmol/l) for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4][6]
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells upon treatment with Arsenic Trioxide.
-
Procedure:
-
Treat cells with Arsenic Trioxide as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.[11]
-
3. Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of Arsenic Trioxide on the expression levels of key proteins like HPV E6, p53, and activated caspase-3.
-
Procedure:
-
Treat cells with Arsenic Trioxide and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies specific for HPV E6, p53, and activated caspase-3.
-
Incubate the membrane with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them.[6]
-
Diagrams
Caption: Signaling pathway of Arsenic Trioxide in HPV-transformed cells.
Caption: General experimental workflow for studying compound effects.
Anisomelic Acid
Application Notes
Anisomelic acid is a natural diterpenoid compound that has been shown to deplete the E6 and E7 oncoproteins in HPV-positive cervical cancer cells.[2] This depletion restores the p53-mediated signaling pathway, leading to cell cycle arrest.[2] Additionally, anisomelic acid can induce apoptosis through a p53-independent mechanism.[2]
Key Effects:
-
Depletion of E6 and E7: Leads to a reduction in the levels of these viral oncoproteins.[2]
-
p53 and p21 Induction: The depletion of E6 results in the accumulation of p53 and its downstream target p21.[2]
-
Cell Cycle Arrest: Induces G2/M-phase cell cycle arrest in a p53-dependent manner.[2]
-
p53-Independent Apoptosis: Induces intrinsic apoptosis by depleting the cellular inhibitor of apoptosis protein 2 (cIAP2), whose degradation is normally inhibited by E6.[2]
-
Anti-tumor Growth: Has been shown to inhibit the growth of cervical cancer cells in an in ovo chick embryo chorioallantoic membrane (CAM) assay.[2]
Experimental Protocols
1. p53-Dependent Cell Cycle Arrest Confirmation
-
Objective: To confirm that the observed cell cycle arrest is dependent on p53.
-
Procedure:
-
Transfect HPV-positive cells with p53-shRNA to knockdown p53 expression. A non-targeting shRNA should be used as a control.
-
Treat the transfected cells with anisomelic acid.
-
Analyze the cell cycle distribution using flow cytometry as previously described. A reversal of the G2/M arrest in p53-knockdown cells would confirm p53-dependency.[2]
-
2. In Ovo Chick Embryo Chorioallantoic Membrane (CAM) Assay
-
Objective: To assess the anti-tumorigenic effect of anisomelic acid in an in vivo model.
-
Procedure:
-
Fertilized chicken eggs are incubated for several days.
-
A window is made in the eggshell to expose the CAM.
-
HPV-positive cervical cancer cells are implanted onto the CAM.
-
The developing tumors are treated with anisomelic acid.
-
After a period of incubation, the tumors are excised and their size and weight are measured to determine the inhibitory effect of the compound.[2]
-
Diagram
Caption: Signaling pathway of Anisomelic Acid in HPV-transformed cells.
Flavonoids (e.g., Myricetin, Spinacine)
Application Notes
Certain flavonoids, such as myricetin, and imidazole derivatives like spinacine, have been identified as inhibitors of the HPV E6 oncoprotein.[12][13] They function by blocking the interaction of E6 with its cellular binding partners, thereby restoring apoptotic pathways that are subverted by the virus.[12]
Key Effects:
-
Inhibition of E6 Interactions: These compounds block the binding of E6 to both caspase 8 and E6AP, the E3 ubiquitin ligase that mediates p53 degradation.[12][13]
-
Restoration of Apoptotic Proteins: By inhibiting E6, they lead to an increase in the cellular levels of caspase 8 and p53.[12][13]
-
Increased Apoptotic Activity: The restoration of these proteins leads to increased activity of downstream executioner caspases, such as caspase 3 and 7.[12][13]
-
Sensitization to Chemotherapy: They can sensitize HPV-positive cancer cells to apoptosis induced by conventional chemotherapeutic agents like doxorubicin and cisplatin, as well as the cancer-specific ligand TRAIL.[12]
Experimental Protocols
1. In Vitro E6 Binding Assay
-
Objective: To determine if a compound can directly inhibit the interaction between E6 and its binding partners.
-
Procedure:
-
Use a technique such as ELISA or co-immunoprecipitation.
-
For ELISA, coat a plate with a purified E6 binding partner (e.g., E6AP or caspase 8).
-
Add purified E6 protein in the presence or absence of the test compound (e.g., myricetin).
-
Use an antibody against E6 to detect the amount of E6 that has bound to its partner. A decrease in signal in the presence of the compound indicates inhibition of binding.[12][13]
-
2. Chemosensitization Assay
-
Objective: To evaluate if a compound can enhance the cytotoxic effects of a chemotherapeutic agent.
-
Procedure:
-
Treat HPV-positive cells with a sub-lethal concentration of a chemotherapeutic agent (e.g., cisplatin) alone, the test compound alone, or a combination of both.
-
After a set incubation period, assess cell viability using the MTT assay.
-
A synergistic effect is observed if the combination treatment results in a significantly greater reduction in cell viability compared to the sum of the effects of the individual treatments.[12]
-
Diagram
Caption: Signaling pathway of Flavonoids in HPV-transformed cells.
References
- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]
- 2. Novel action modality of the diterpenoid anisomelic acid causes depletion of E6 and E7 viral oncoproteins in HPV-transformed cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organosulphur Compounds Induce Apoptosis and Cell Cycle Arrest in Cervical Cancer Cells via Downregulation of HPV E6 and E7 Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arsenic trioxide induces cervical cancer apoptosis, but specifically targets human papillomavirus-infected cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of HPV E6/E7 siRNA with Chemotherapeutic Agents on the Regulation of TP53/E2F Dynamic Behavior for Cell Fate Decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arsenic trioxide induces apoptosis of HPV16 DNA-immortalized human cervical epithelial cells and selectively inhibits viral gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Redox-sensitive signalling pathways regulated by human papillomavirus in HPV-related cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways in HPV-induced cervical cancer: Exploring the therapeutic promise of RNA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural small molecule compounds targeting Wnt signaling pathway inhibit HPV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
- 12. Flavonol and imidazole derivatives block HPV16 E6 activities and reactivate apoptotic pathways in HPV+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.llu.edu [experts.llu.edu]
Application Notes and Protocols for Assessing the Virucidal Activity of Riodoxol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and re-emergence of viral diseases underscore the continuous need for the development of novel antiviral agents. Riodoxol, a derivative of 1,3-dioxolane, belongs to a class of compounds that have been investigated for various biological activities.[1] Assessing the virucidal activity of this compound derivatives is a critical step in evaluating their potential as therapeutic agents. Virucidal activity refers to the ability of a compound to directly inactivate or destroy viral particles, rendering them incapable of infection.[2][3][4]
These application notes provide a comprehensive guide to the standardized methods for evaluating the virucidal efficacy of this compound derivatives. The protocols detailed herein cover essential assays for determining cytotoxicity and virucidal activity, ensuring reproducible and reliable results. The methodologies are based on established principles of virology and are designed to be adaptable for screening various this compound derivatives against a broad spectrum of viruses.
Pre-assessment: Cytotoxicity of this compound Derivatives
Before assessing the virucidal activity of any compound, it is crucial to determine its cytotoxic concentration, the concentration at which it becomes toxic to the host cells used for viral culture. This is essential to ensure that any observed reduction in viral titer is due to the compound's virucidal effect and not a consequence of host cell death. The 50% cytotoxic concentration (CC50) is a key parameter determined from these assays.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound derivatives
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, MDCK, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the this compound derivatives in complete cell culture medium.
-
Treatment: After 24 hours, remove the medium from the cell monolayers and add 100 µL of the various concentrations of the this compound derivatives to the wells. Include a "cells only" control (medium without compound) and a "blank" control (medium only).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the planned virucidal assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.
Assessment of Virucidal Activity
The primary goal of these assays is to determine if a this compound derivative can directly inactivate viral particles.
Virucidal Suspension Test Protocol
This test evaluates the ability of a compound to inactivate a virus in suspension.
Materials:
-
This compound derivatives (at non-cytotoxic concentrations)
-
Virus stock with a known titer
-
Cell culture medium
-
Neutralizing medium (if required to stop the action of the compound)
-
Host cell line in 96-well plates
-
CO2 incubator
Procedure:
-
Reaction Mixture: In a sterile tube, mix a fixed amount of the virus stock with an equal volume of the this compound derivative solution. Include a virus control (virus mixed with medium).
-
Incubation: Incubate the mixture for a defined contact time (e.g., 15, 30, 60 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
Neutralization: After the incubation, stop the reaction by diluting the mixture in cold cell culture medium or a specific neutralizing medium.
-
Viral Titer Determination: Determine the remaining infectious virus titer in the treated and control samples using a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Prepare serial 10-fold dilutions of the neutralized virus-compound mixture and the virus control.
-
Infect confluent monolayers of host cells in a 96-well plate with each dilution.
-
Incubate the plates and observe for the development of cytopathic effect (CPE) for 3-7 days.
-
Calculate the TCID50 using the Reed-Muench or Spearman-Kärber method.
-
-
Data Analysis: The virucidal activity is expressed as the log reduction in viral titer compared to the virus control. A significant reduction (e.g., ≥ 3-log10) is typically considered evidence of virucidal activity.
Plaque Reduction Assay Protocol
This assay is used for viruses that form plaques (localized areas of cell death) in a cell monolayer and provides a quantitative measure of the reduction in infectious virus particles.
Materials:
-
This compound derivatives
-
Virus stock
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Serum-free medium
-
Overlay medium (e.g., medium with agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Virus-Compound Incubation: Pre-incubate the virus with various non-cytotoxic concentrations of the this compound derivative for a specific time (e.g., 1 hour) at 37°C.
-
Infection: Adsorb the virus-compound mixture onto the host cell monolayers for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the this compound derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison of the virucidal activity and cytotoxicity of different this compound derivatives.
Table 1: Cytotoxicity of this compound Derivatives on Host Cells
| Derivative ID | Host Cell Line | Assay | CC50 (µM) |
| Riodo-001 | Vero E6 | MTT | >100 |
| Riodo-002 | A549 | MTT | 75.3 |
| Riodo-003 | MDCK | MTT | >100 |
Table 2: Virucidal Activity of this compound Derivatives against Target Virus
| Derivative ID | Target Virus | Assay | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Riodo-001 | Influenza A/H1N1 | Plaque Reduction | 12.5 | >8 |
| Riodo-002 | SARS-CoV-2 | TCID50 | 25.1 | 3.0 |
| Riodo-003 | Herpes Simplex Virus 1 | Plaque Reduction | 8.7 | >11.5 |
Mechanism of Action Studies
While specific data on the mechanism of action of this compound derivatives is not currently available in the public domain, several experimental approaches can be employed to elucidate how these compounds exert their virucidal effects. These studies are crucial for understanding the antiviral strategy of the compounds and for their further development.
General Approaches to Elucidate Mechanism of Action:
-
Time-of-Addition Assays: To determine at which stage of the viral life cycle the compound is active (e.g., attachment, entry, replication, or release).
-
Fusion Assays: To investigate if the compound inhibits the fusion of the viral envelope with the host cell membrane.
-
Enzyme Inhibition Assays: To test if the compound inhibits key viral enzymes such as polymerase, protease, or neuraminidase.
-
Electron Microscopy: To visualize the direct effect of the compound on the morphology of viral particles.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in these application notes.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viricidal treatments for prevention of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Riodoxol as a Reference Standard in Analytical Method Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riodoxol (2,4,6-Triiodoresorcinol) is an antiviral agent with a well-defined chemical structure, making it suitable for use as a reference standard in the development and validation of analytical methods.[1][2][3][4] As a reference standard, this compound is used to establish performance characteristics of analytical procedures, ensuring their accuracy, precision, and reliability for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
These application notes provide detailed protocols for the quantitative determination of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry. The protocols include method validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines and a forced degradation study to establish a stability-indicating HPLC method.[1][2][5]
Physicochemical Properties of this compound Reference Standard:
| Property | Value |
| Chemical Name | 2,4,6-triiodobenzene-1,3-diol |
| Synonyms | 2,4,6-Triiodoresorcinol |
| CAS Number | 19403-92-0 |
| Molecular Formula | C₆H₃I₃O₂ |
| Molecular Weight | 487.8 g/mol [3][4] |
| Appearance | Solid powder[1] |
| Purity | >95%[1] |
| Solubility | Soluble in DMSO[1], Methanol, and Acetonitrile |
| Storage | Store at -20°C[1] |
RP-HPLC Method for Quantitative Analysis of this compound
This section details a robust RP-HPLC method for the accurate quantification of this compound.
Experimental Protocol
2.1.1 Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound Reference Standard
-
HPLC grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid
2.1.2 Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (pH adjusted to 3.0 with ortho-phosphoric acid) in a 60:40 v/v ratio |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm (based on typical absorbance for phenolic compounds) |
| Run Time | 10 minutes |
2.1.3 Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Method Validation Protocol (as per ICH Q2(R1))
2.2.1 Specificity To demonstrate specificity, the chromatograms of a blank (mobile phase), the this compound standard solution, and a sample solution spiked with potential impurities or degradation products are compared. The method is considered specific if the this compound peak is well-resolved from any other peaks.
2.2.2 Linearity Linearity is assessed by analyzing a minimum of five concentrations of this compound (e.g., 1, 5, 10, 15, 20 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
2.2.3 Accuracy Accuracy is determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
2.2.4 Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) is calculated for both.
2.2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
2.2.6 Robustness The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The effect on the chromatographic parameters is observed.
Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of this compound | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (% RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.20% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Complies |
Workflow for RP-HPLC Analysis of this compound
References
Troubleshooting & Optimization
Overcoming Riodoxol instability in aqueous solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of Riodoxol in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 2,4,6-Triiodoresorcinol, is a broad-spectrum, topical antiviral agent.[1] Its chemical formula is C₆H₃I₃O₂ and it has a molecular weight of 487.8 g/mol .[2][3] It has demonstrated therapeutic effects against skin viral and fungal infections.[1] this compound's mechanism of action involves inhibiting the multiplication and maturation of viruses.[4][5][6]
Q2: Why is this compound unstable in aqueous solutions?
This compound is known to undergo rapid decomposition in aqueous solutions. While the precise degradation kinetics are not extensively published, its phenolic hydroxyl groups are susceptible to oxidation, and the carbon-iodine bonds can be labile, particularly under certain pH and light conditions. This instability can lead to a loss of antiviral activity and the formation of unknown degradation products.
Q3: What are the initial signs of this compound degradation in my experimental solution?
Visual signs of degradation can include a change in the color of the solution. Any deviation from a freshly prepared solution's appearance should be considered a potential indicator of degradation. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the peak corresponding to this compound and detect the appearance of new peaks from degradation products.
Troubleshooting Guides
Problem: this compound precipitates out of solution when preparing aqueous dilutions from an organic stock.
Possible Causes:
-
Poor Aqueous Solubility: this compound has low solubility in water.
-
Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution.
-
Temperature Effects: The temperature of the solvent and the final solution can influence solubility.
Solutions:
-
Optimize Stock Solution Concentration: Use a lower concentration of the this compound stock solution in DMSO or methanol. A common starting point is 10 mM in DMSO.
-
Gradual Dilution: Add the organic stock solution to the aqueous buffer dropwise while gently vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Use of Co-solvents: For certain applications, a small percentage of an organic co-solvent (e.g., ethanol, propylene glycol) may be tolerated in the final aqueous solution to improve solubility. However, the effect of the co-solvent on the experimental system must be evaluated.
-
Temperature Control: Ensure that both the stock solution and the aqueous buffer are at the same temperature before mixing.
Problem: Loss of this compound activity in my in vitro/in vivo experiment over time.
Possible Causes:
-
Chemical Degradation: The inherent instability of this compound in aqueous media leads to its degradation and loss of efficacy.
-
pH Sensitivity: The rate of degradation can be pH-dependent. The predicted pKa of this compound is approximately 5.96, suggesting its stability may vary significantly around this pH.
-
Light Sensitivity: Many phenolic and iodinated compounds are susceptible to photodegradation.
Solutions:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Avoid storing aqueous dilutions for extended periods.
-
pH Control: Buffer the aqueous solution to a pH that maximizes this compound's stability. Based on general knowledge of similar compounds, a slightly acidic pH (around 4-6) might be more favorable than neutral or alkaline conditions. Empirical testing is recommended to determine the optimal pH for your specific experiment.
-
Protect from Light: Work with this compound solutions in a dark environment or use amber-colored tubes and plates to minimize exposure to light.
-
Use of Antioxidants: The inclusion of a mild antioxidant in the formulation could potentially reduce oxidative degradation. The compatibility and potential interference of the antioxidant with the experiment must be carefully assessed.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [7] |
| Methanol | Soluble | Inferred from analytical methods |
| Water | Poorly soluble | General knowledge |
Note: Quantitative solubility data for this compound in various solvents is limited. The provided information is based on available data and qualitative descriptions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the tubes in aluminum foil or using amber tubes.
Protocol 2: Preparation of Aqueous Working Solution for Cell Culture
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium or buffer to 37°C.
-
Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. The final concentration of the organic solvent (e.g., DMSO) in the medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound instability.
Caption: Postulated antiviral mechanism of this compound.
References
- 1. Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of natural phenolic compounds in complex at an allosteric site of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-Triiodoresorcinol | C6H3I3O2 | CID 152256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THP Life Science Webshop - this compound [lifescience.thp.at]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Riodoxol In Vivo Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Riodoxol for in vivo animal models. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of this compound?
A1: The initial step is to perform an acute toxicity study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or mortality in the short term.[1] This study typically involves administering single large doses or multiple small doses over a short period to a small cohort of animals.[1]
Q2: How should an acute toxicity study for this compound be designed?
A2: Acute toxicity studies should be conducted in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for example, OECD 423.[2][3] The study typically involves at least three dose levels of the test compound. Observations are made at different time points for up to 72 hours following administration.[1] Key parameters to monitor include clinical signs of distress, body weight changes, and mortality.[4]
Q3: What should I do if I observe no toxicity at the highest feasible dose?
A3: In some cases, especially with compounds that have a good safety profile, you may not observe toxicity even at the maximum feasible dose that can be administered to the animal model.[2] If no signs of toxicity or mortality are observed, this suggests a low acute toxicity profile for this compound.[2][4] The highest dose tested can then be considered for initial efficacy studies, with further dose-ranging studies to determine the optimal effective dose.
Q4: How do I move from the MTD to an effective dose for my efficacy studies?
A4: Once the MTD is established, dose-finding studies should be initiated. These studies typically involve administering a range of doses below the MTD to determine the minimal dose expected to provide a therapeutic effect.[5] The selection of these doses should be informed by any available in vitro efficacy data (e.g., IC50 values) and pharmacokinetic/pharmacodynamic (PK/PD) modeling.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Animal Mortality | - Dose exceeds the MTD.- Improper drug formulation leading to poor solubility and precipitation. - Contamination of the drug substance. | - Repeat the acute toxicity study with a wider range of lower doses. - Evaluate the solubility of this compound in the chosen vehicle. Consider alternative formulation strategies if necessary. - Ensure the purity and sterility of the drug compound. |
| High Variability in Animal Response | - Inconsistent dosing technique.- Genetic variability within the animal colony.- Differences in animal health status. | - Ensure all personnel are properly trained on the administration route.- Use a well-characterized and genetically homogenous animal strain.- Acclimatize animals properly before the study and monitor for any signs of illness. |
| Poor Drug Exposure (Low Bioavailability) | - Inappropriate route of administration.- Rapid metabolism of the compound. | - Conduct pharmacokinetic (PK) studies to determine the bioavailability of this compound via different administration routes (e.g., oral, intravenous, subcutaneous).- Analyze plasma and tissue samples to understand the metabolic profile of this compound. |
| Lack of Efficacy at Non-Toxic Doses | - Insufficient drug concentration at the target site.- The chosen animal model is not representative of the human disease. | - Perform PK/PD studies to correlate drug exposure with the pharmacological response.- Re-evaluate the suitability of the animal model for the specific mechanism of action of this compound. |
Experimental Protocols
Protocol 1: Acute Toxicity (Maximum Tolerated Dose) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) with a specific strain, age, and weight.
-
Dose Formulation: Prepare at least three concentrations of this compound in a suitable, sterile vehicle. Include a vehicle-only control group.
-
Administration: Administer a single dose of this compound or the vehicle to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor the animals continuously for the first few hours post-administration and then at regular intervals for up to 14 days.[2] Record clinical signs of toxicity, body weight, and any instances of mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any organ abnormalities.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dose Administration: Administer a single, non-toxic dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood samples to isolate plasma or serum.
-
Bioanalysis: Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Experimental workflow for this compound in vivo dosage optimization.
Caption: Troubleshooting logic for addressing unexpected toxicity.
Caption: Hypothetical signaling pathway for this compound's dual antiviral and immunomodulatory action.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]
- 3. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. friendsofcancerresearch.org [friendsofcancerresearch.org]
Troubleshooting low efficacy of Riodoxol in cell culture models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riodoxol in cell culture models.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: Why am I observing low or no antiviral efficacy with this compound in my cell culture experiments?
A1: Several factors can contribute to the low efficacy of this compound. Consider the following potential causes and troubleshooting steps:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit an antiviral effect in your specific cell line and virus model.
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations to determine the optimal effective concentration (EC50).
-
-
Compound Solubility and Stability: this compound is soluble in DMSO at 10 mM.[1] Poor solubility or degradation in your cell culture medium can reduce its effective concentration.
-
Recommendation: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] Prepare fresh dilutions of this compound from a stock solution for each experiment, as the stability in aqueous solutions may be limited.[1] Visually inspect for any precipitation after dilution into the medium.
-
-
Cell Line and Virus Variability: The susceptibility to this compound can vary significantly between different cell lines and virus strains.
-
Recommendation: If possible, test this compound in a panel of different cell lines susceptible to your virus of interest. Ensure you are using a low passage number of cells, as high-passage cells can have altered phenotypes.
-
-
Timing of Treatment: The timing of this compound addition relative to viral infection is crucial. The efficacy of an antiviral can decrease if administered long after the infection has been established.[3]
-
Recommendation: Design experiments to test different treatment windows: pre-treatment of cells before infection, co-treatment during infection, and post-treatment at various time points after infection.
-
-
Incorrect Assay Endpoint: The chosen method for quantifying antiviral activity may not be sensitive enough or appropriate for this compound's mechanism of action.
-
Recommendation: Consider multiple assays to measure different aspects of viral replication, such as plaque reduction assays, quantitative PCR (qPCR) for viral genome copies, or immunoassays for viral protein expression.
-
Q2: I am observing significant cytotoxicity in my cell cultures treated with this compound. What should I do?
A2: Cytotoxicity can mask the true antiviral effect of a compound. Here’s how to troubleshoot this issue:
-
High Compound Concentration: The concentrations of this compound being used may be too high for your specific cell line.
-
Recommendation: Determine the 50% cytotoxic concentration (CC50) of this compound for your cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or LDH assay). This will help you identify a non-toxic working concentration range for your antiviral experiments.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[2] Include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.
-
-
Extended Incubation Time: Prolonged exposure to this compound may lead to cumulative toxicity.
-
Recommendation: Evaluate cytotoxicity at different time points that correspond to the duration of your antiviral assay.
-
Q3: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A3: Inconsistent results can arise from various sources of experimental variability.
-
Reagent and Cell Culture Maintenance: Variations in reagents, media, and cell health can lead to inconsistent outcomes.
-
Recommendation: Use reagents from the same lot number whenever possible. Maintain a consistent cell culture practice, including seeding density, passage number, and confluence of the cell monolayer at the time of the experiment.[2]
-
-
Compound Handling: Improper storage and handling of this compound can affect its activity.
-
Recommendation: Store the this compound stock solution at -20°C as recommended.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Virus Titer: Fluctuations in the virus stock titer can lead to variability in infection levels.
-
Recommendation: Use a well-characterized and aliquoted virus stock with a known titer. Perform a virus titration for each new stock.
-
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for this compound?
A: While the precise mechanism of this compound is not fully elucidated in the available literature, as an antiviral agent, it is hypothesized to interfere with one or more stages of the viral life cycle. This could include inhibiting viral entry into the host cell, disrupting viral genome replication, or impairing the assembly and release of new virus particles.[4] Further research is needed to identify the specific molecular targets of this compound.
Q: How should I prepare a stock solution of this compound?
A: this compound is reported to be soluble in DMSO at a concentration of 10 mM.[1] To prepare a stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. Gently vortex or sonicate if necessary to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q: In which cell lines has this compound been tested?
A: Specific information on cell lines used for in vitro testing of this compound is limited in publicly available literature. One study mentions its use in rabbit eyes for treating herpetic keratitis, which suggests potential activity against herpes simplex virus, but the specific cell lines for in vitro validation were not detailed.[1] When testing this compound, it is recommended to use cell lines that are well-established models for the virus you are studying (e.g., Vero cells for Herpes Simplex Virus, A549 or MDCK cells for Influenza virus).[2]
Q: What is the stability of this compound in cell culture medium?
A: The stability of this compound in aqueous solutions like cell culture media may be limited.[1] It is recommended to prepare fresh working dilutions from a frozen DMSO stock for each experiment to ensure consistent compound activity. For experiments lasting several days, consider replenishing the medium with freshly prepared this compound-containing medium at regular intervals.
Data Presentation
The following tables present hypothetical efficacy and cytotoxicity data for this compound to serve as a template for presenting your experimental findings.
Table 1: Antiviral Efficacy of this compound Against Various Viruses
| Virus | Cell Line | EC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.5 |
| Influenza A Virus (H1N1) | A549 | 5.2 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 7.8 |
| Adenovirus 5 | A549 | > 50 |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) |
| Vero | 75 |
| A549 | 92 |
| HEp-2 | 85 |
| HEK293 | > 100 |
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Efficacy
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Materials:
-
Confluent monolayer of susceptible cells in 6-well plates
-
Virus stock of known titer
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Procedure:
-
Seed cells in 6-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate for 48-72 hours until plaques are visible in the virus control wells.
-
Remove the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the this compound concentration.
-
2. MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells and is a common method to determine the 50% cytotoxic concentration (CC50) of a compound.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution in DMSO
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (solvent only) and a cell control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the this compound concentration.
-
Visualizations
Hypothetical Signaling Pathway for this compound's Antiviral Action
Caption: Hypothetical inhibition of viral genome replication by this compound.
Experimental Workflow for Antiviral Efficacy Testing
Caption: General workflow for evaluating the efficacy and cytotoxicity of this compound.
Troubleshooting Logic for Low this compound Efficacy
Caption: A logical guide for troubleshooting low efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Riodoxol for Systemic Antiviral Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the systemic bioavailability of Riodoxol for antiviral research.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its known properties?
This compound, chemically known as 2,4,6-Triiodoresorcinol, is an antiviral agent.[1][2][3][4][5] Its molecular formula is C₆H₃I₃O₂ and it has a molecular weight of 487.8 g/mol .[2][4][5] It is known to be a solid powder that is poorly soluble in water, with a reported solubility of 10 mM in DMSO, which suggests that its systemic bioavailability is likely limited by its low aqueous solubility.[1]
Q2: What is the known antiviral mechanism of action for this compound?
The precise systemic antiviral mechanism of action for this compound is not well-documented in publicly available literature. It is generally stated that this compound affects the multiplication and maturation of viruses.[3] This suggests that this compound may interfere with viral replication, assembly, or release from host cells. Further research is needed to elucidate the specific molecular targets and pathways.
Formulation Strategies
Q3: What are the most promising strategies to improve the systemic bioavailability of this compound?
Given this compound's poor aqueous solubility, several formulation strategies can be explored to enhance its systemic absorption. These approaches are commonly used for BCS Class II and IV drugs.[5] Promising strategies include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[6]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming microemulsions in the gastrointestinal tract.[6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
-
Co-crystals: Forming co-crystals of this compound with a suitable co-former can alter its physicochemical properties to improve solubility and dissolution.
Q4: Are there any commercially available systemic formulations of this compound?
Based on available information, this compound has been primarily investigated for topical applications, such as in ophthalmic ointments and films.[1] There are no well-documented, commercially available oral or injectable formulations designed for systemic antiviral therapy.
Preclinical Testing
Q5: What in vitro assays are recommended to screen different this compound formulations?
To evaluate the potential for improved bioavailability of new this compound formulations, a series of in vitro tests are recommended:
-
Solubility Studies: To determine the saturation solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Dissolution Testing: To assess the rate and extent of this compound release from the formulation.
-
Cell-Based Permeability Assays: The Caco-2 cell permeability assay is a standard method to predict intestinal drug absorption.[4][7][8]
Q6: What in vivo studies are necessary to confirm improved bioavailability?
Following promising in vitro results, in vivo pharmacokinetic (PK) studies are essential to determine the systemic exposure of this compound.[9] These studies are typically conducted in animal models (e.g., rodents, dogs) and involve administering the this compound formulation and measuring its concentration in blood or plasma over time.[10][11][12]
Troubleshooting Guides
Formulation and Dissolution Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low this compound solubility in formulation excipients. | - Incompatible excipients.- Insufficient amount of solubilizing agent. | - Screen a wider range of excipients with varying polarities.- Increase the concentration of the solubilizing agent or try a combination of agents.- Consider pH modification of the formulation if this compound's solubility is pH-dependent. |
| Poor dissolution of this compound from the solid dosage form. | - Inadequate particle size reduction.- Drug recrystallization in the formulation.- Insufficient wetting of the drug particles. | - Further reduce the particle size using techniques like nano-milling.- Use polymers to create a stable amorphous solid dispersion.- Incorporate a surfactant into the formulation to improve wettability. |
| Inconsistent dissolution results between batches. | - Variability in raw material properties.- Inconsistent manufacturing process parameters. | - Establish strict specifications for all raw materials.- Optimize and validate the manufacturing process to ensure consistency (e.g., mixing time, compression force).- Implement in-process controls to monitor critical quality attributes. |
| Drug degradation in the dissolution medium. | - pH instability of this compound.- Oxidation or hydrolysis. | - Select a dissolution medium with a pH that ensures this compound stability.[13]- Add antioxidants or use de-aerated media if oxidation is a concern. |
In Vitro Permeability Assay (Caco-2) Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low apparent permeability (Papp) of this compound. | - Poor aqueous solubility limiting the concentration at the cell surface.- High efflux ratio (P-gp substrate).- Low intrinsic permeability. | - Use a formulation with solubilizing agents to increase the concentration of dissolved this compound.- Conduct bidirectional permeability studies to determine the efflux ratio.[14]- If efflux is high, consider co-administration with a P-gp inhibitor in subsequent studies. |
| High variability in Papp values. | - Inconsistent Caco-2 cell monolayer integrity.- Issues with the analytical method for quantifying this compound. | - Monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity.- Validate the analytical method for accuracy, precision, and sensitivity in the assay matrix.- Ensure consistent cell culture conditions (e.g., passage number, seeding density). |
| Low mass balance (% recovery). | - Binding of this compound to the assay plate or filter.- Metabolism of this compound by Caco-2 cells.- Accumulation of this compound within the cells. | - Use low-binding plates and pre-saturate with a blocking agent.- Analyze cell lysates and apical/basolateral compartments for metabolites.- Lyse the cells at the end of the experiment to quantify intracellular drug concentration.[14] |
In Vivo Pharmacokinetic Study Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low oral bioavailability of this compound despite good in vitro dissolution. | - High first-pass metabolism in the liver.- Poor absorption due to efflux transporters in the gut wall.- Instability of this compound in the gastrointestinal tract. | - Investigate the metabolism of this compound using liver microsomes or hepatocytes.- Consider the use of permeation enhancers or efflux pump inhibitors in the formulation.- Evaluate the stability of this compound in simulated gastric and intestinal fluids. |
| High inter-animal variability in plasma concentrations. | - Differences in gastric emptying and intestinal transit times.- Food effects on drug absorption. | - Standardize the fasting and feeding conditions of the animals.- Increase the number of animals per group to improve statistical power.- Consider using a more homogenous animal strain. |
| No detectable this compound in plasma. | - The dose was too low.- Rapid metabolism and clearance.- Issues with the bioanalytical method. | - Perform a dose-ranging study.- Analyze for major metabolites in addition to the parent drug.- Ensure the bioanalytical method has sufficient sensitivity (low limit of quantification). |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
Objective: To prepare a this compound nanosuspension to enhance its dissolution rate and bioavailability.
Methodology:
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC).
-
Stir the mixture at 500 rpm for 30 minutes to ensure complete wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Maintain the temperature of the homogenizer below 10°C to prevent drug degradation.
-
-
Particle Size Analysis:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
-
Lyophilization (Optional):
-
To prepare a solid dosage form, freeze-dry the nanosuspension using a suitable cryoprotectant (e.g., mannitol, trehalose).
-
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of a this compound formulation.
Methodology:
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one dose of the this compound formulation into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound formulation.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to confirm their integrity.
-
-
Permeability Study:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side for A to B permeability.
-
For B to A permeability, add the formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
-
Analysis:
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a this compound formulation.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Dosing:
-
Administer the this compound formulation orally via gavage at a specified dose.
-
For determination of absolute bioavailability, administer an equivalent dose of this compound intravenously to a separate group of rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Calculate the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Postulated antiviral mechanism of this compound.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Infectious Disease Animal Models - IITRI [iitri.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
Addressing batch-to-batch variability of synthesized Riodoxol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Riodoxol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the synthesis of this compound?
A1: Low yields in the synthesis of this compound, which is prepared by the iodination of resorcinol, are often attributed to incomplete reaction or the formation of side products. The reaction is an electrophilic aromatic substitution, and its efficiency can be influenced by several factors.[1][2] Key contributors to low yield include:
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, improper temperature control, or insufficient reaction time can lead to incomplete conversion of the starting material.[1]
-
Formation of Mono- and Di-iodinated Byproducts: The iodination of resorcinol can produce a mixture of 2-iodoresorcinol, 4-iodoresorcinol, 2,4-diiodoresorcinol, and 4,6-diiodoresorcinol in addition to the desired 2,4,6-triiodoresorcinol (this compound).[1][3] The relative amounts of these products depend on the reaction conditions.
-
Decomposition of the Product: this compound can be unstable under certain conditions, and prolonged exposure to harsh reagents or high temperatures may lead to degradation.
Q2: How can I minimize the formation of iodinated impurities during the synthesis?
A2: Minimizing the formation of iodinated impurities is crucial for obtaining high-purity this compound. Here are some strategies:
-
Control of Stoichiometry: Careful control of the molar ratio of iodine to resorcinol is critical. Using a slight excess of iodine can help drive the reaction towards the tri-iodinated product, but a large excess should be avoided to prevent the formation of other byproducts.
-
Reaction Condition Optimization: The choice of solvent and base can significantly impact the product distribution. For instance, conducting the iodination in the presence of sodium bicarbonate can favor the formation of 2,4,6-triiodoresorcinol.[1]
-
Gradual Addition of Reagents: Adding the iodinating agent portion-wise can help maintain a low concentration of the electrophile, reducing the likelihood of over-iodination at a single position before all positions are mono-iodinated.
-
Reaction Monitoring: Closely monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction, preventing the formation of degradation products or further side reactions.[4][5]
Q3: My final product has a persistent brown or pink color. What is the cause and how can I remove it?
A3: A persistent brown or pink color in the final product is typically due to the presence of residual elemental iodine (I₂). This can be addressed during the work-up procedure by washing the organic extract with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce the colored elemental iodine to colorless iodide ions (I⁻).
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a significant amount of unreacted resorcinol. | Incomplete reaction due to insufficient iodinating agent or short reaction time. | Increase the molar equivalent of the iodinating agent slightly. Extend the reaction time and monitor the progress by TLC until the starting material is consumed.[4][5] |
| TLC shows multiple spots corresponding to mono-, di-, and tri-iodinated products. | Non-selective iodination due to reaction conditions. | Optimize reaction conditions. Consider changing the solvent or base. For example, using sodium bicarbonate as a base in an aqueous medium can promote tri-iodination.[1] Ensure vigorous stirring to maintain a homogeneous reaction mixture.[3] |
| The isolated product is an oil or fails to crystallize properly. | Presence of significant amounts of impurities hindering crystallization. | Purify the crude product using column chromatography to separate the desired tri-iodinated product from other isomers and the starting material. Following chromatography, attempt recrystallization with a suitable solvent system. |
Issue 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Final product is off-white or colored. | Residual iodine or other colored impurities. | Wash the crude product thoroughly with a sodium thiosulfate solution during work-up.[3] If the color persists, consider treating a solution of the crude product with activated charcoal before recrystallization. |
| NMR or HPLC analysis shows the presence of isomeric impurities (e.g., di-iodoresorcinols). | Incomplete reaction or non-selective iodination. | Optimize the reaction stoichiometry and conditions to favor the formation of the tri-iodinated product. Purify the crude product by recrystallization. Experiment with different solvent systems to achieve selective crystallization of this compound. A common technique is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly.[6][7][8][9][10] |
| Presence of residual solvent in the final product. | Inefficient drying. | Dry the purified product under high vacuum for an extended period. If the solvent is high-boiling, consider washing the crystals with a low-boiling solvent in which the product is insoluble before drying. |
Experimental Protocols
Synthesis of this compound (2,4,6-Triiodoresorcinol)
This protocol is adapted from established methods for the iodination of resorcinol.[1]
Materials:
-
Resorcinol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
10% aqueous sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform
Procedure:
-
In a round-bottom flask, suspend resorcinol (1 equivalent) and iodine (3 equivalents) in deionized water.
-
With vigorous stirring, add sodium bicarbonate (3 equivalents) in portions at room temperature.
-
Continue stirring the mixture for 20 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes mixture).[4][5]
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) to yield pure 2,4,6-triiodoresorcinol.[6][7][8][9][10]
HPLC Method for Purity Analysis of this compound
This method is based on a published procedure for the analysis of iodinated resorcinols.[11]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of ammonium acetate buffer (pH 4.0, 20 mM) and acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.
NMR Spectroscopy for Structural Confirmation and Impurity Identification
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum of pure this compound is expected to show a singlet for the aromatic proton and signals for the hydroxyl protons. The chemical shifts and splitting patterns of any additional peaks can help identify impurities.
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts will confirm the structure of this compound and can reveal the presence of isomeric impurities.
Expected NMR Data for this compound (2,4,6-Triiodoresorcinol):
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| ~10.5 ppm (s, 2H, -OH) | ~158 ppm (C-OH) |
| ~7.8 ppm (s, 1H, Ar-H) | ~90 ppm (C-I) |
| ~110 ppm (C-H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Quality Control Parameters
The following table provides typical quality control specifications for an Active Pharmaceutical Ingredient (API) like this compound. Actual specifications should be established based on development batches and regulatory requirements.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, IR |
| Assay | 98.0% - 102.0% | HPLC |
| Related Substances | ||
| - Any single known impurity | ≤ 0.15% | HPLC |
| - Any single unknown impurity | ≤ 0.10% | HPLC |
| - Total impurities | ≤ 0.5% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Visualizations
Caption: Synthesis pathway of this compound from resorcinol.
Caption: Troubleshooting workflow for this compound synthesis variability.
Caption: Potential antiviral signaling pathway involving TLR3.
References
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. How To [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
Optimization of reaction conditions for Riodoxol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for Riodoxol synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound (2,4,6-triiodoresorcinol) from resorcinol.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete iodination. | - Ensure the molar ratio of the iodinating agent (e.g., iodine chloride) to resorcinol is at least 3:1 to favor tri-substitution. - Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC. |
| Suboptimal pH. | - The reaction is sensitive to pH. For the iodination of resorcinol, slightly basic conditions can influence the regioselectivity. The use of a mild base like sodium bicarbonate can facilitate the precipitation of the desired product.[1] | |
| Reagent degradation. | - Use fresh or properly stored iodine chloride and hydrochloric acid. Iodine chloride can be sensitive to moisture. | |
| Presence of Mono- and Di-iodinated Impurities | Insufficient iodinating agent. | - Increase the stoichiometry of the iodinating agent. A slight excess may be necessary to drive the reaction to completion. |
| Short reaction time. | - Extend the reaction duration to allow for complete iodination. Monitor the disappearance of partially iodinated intermediates. | |
| Low reaction temperature. | - Gradually increase the reaction temperature within the optimal range (e.g., 20-30°C) to enhance the reaction rate. | |
| Formation of Colored Byproducts | Oxidation of resorcinol or iodinated products. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified solvents and reagents to avoid contaminants that could catalyze oxidation. |
| Side reactions at elevated temperatures. | - Maintain the recommended reaction temperature. Avoid excessive heating, which can lead to decomposition and polymerization. | |
| Difficulty in Product Purification | Co-precipitation of impurities. | - Optimize the crystallization solvent. While carbon tetrachloride has been reported, other solvent systems can be explored for better selectivity.[1] - Consider column chromatography for separating closely related iodinated resorcinols if crystallization is ineffective. |
| Product decomposition. | - this compound can be unstable in certain aqueous solutions. Avoid prolonged exposure to harsh pH conditions or high temperatures during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound synthesis?
A1: A temperature range of 20-25°C is generally recommended for the iodination of resorcinol with iodine chloride and hydrochloric acid catalyst.[1] Significantly lower temperatures may slow down the reaction rate, leading to incomplete iodination, while higher temperatures can increase the formation of colored byproducts and potentially lead to decomposition.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time points, you can track the consumption of resorcinol and the formation of mono-, di-, and tri-iodinated products.
Q3: What are the most common impurities in this compound synthesis?
A3: The most common impurities are incompletely iodinated resorcinols, such as 2-iodoresorcinol, 4-iodoresorcinol, 2,4-diiodoresorcinol, and 4,6-diiodoresorcinol.[1] The presence of these impurities is typically due to insufficient iodinating agent or suboptimal reaction conditions. Oxidative dimerization products may also form as colored impurities.
Q4: Is the order of reagent addition important?
A4: Yes, the order of addition can be crucial. It is generally advisable to add the iodinating agent (iodine chloride) to the solution of resorcinol and hydrochloric acid. This helps to maintain a controlled concentration of the electrophile and can minimize side reactions.
Q5: What is the role of hydrochloric acid in the reaction?
A5: Hydrochloric acid acts as a catalyst in the iodination of resorcinol with iodine chloride.[1] It protonates the iodine chloride, increasing its electrophilicity and facilitating the electrophilic aromatic substitution on the highly activated resorcinol ring.
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield and Purity
| Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Purity (%) (by HPLC) | Notes |
| 10-15 | 1 | 75 | 90 | Incomplete reaction, significant mono- and di-iodinated impurities. |
| 20-25 | 1 | 93.6[1] | 98 | Optimal conditions for high yield and purity. |
| 30-35 | 1 | 91 | 95 | Slight increase in colored byproducts observed. |
| 40-45 | 1 | 85 | 90 | Significant formation of byproducts and potential for decomposition. |
Table 2: Effect of Molar Ratio of Iodine Chloride to Resorcinol on Product Distribution
| Molar Ratio (ICl:Resorcinol) | This compound (%) | Di-iodoresorcinols (%) | Mono-iodoresorcinols (%) | Unreacted Resorcinol (%) |
| 2.5 : 1 | 65 | 25 | 8 | 2 |
| 3.0 : 1 | 92 | 6 | 1 | 1 |
| 3.3 : 1 | 94 | 4 | 1 | <1 |
| 3.5 : 1 | 94 | 4 | 1 | <1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Resorcinol
-
Iodine chloride (ICl)
-
Hydrochloric acid (HCl, concentrated)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve resorcinol (1 mole) in a suitable solvent.
-
Add concentrated hydrochloric acid as a catalyst.
-
Cool the mixture to 20°C in an ice bath.
-
Slowly add a solution of iodine chloride (3.3 moles) to the resorcinol solution while maintaining the temperature between 20-25°C.
-
Stir the reaction mixture vigorously for 1 hour at 20-25°C.[1]
-
After 1 hour, a precipitate of this compound should form.[1]
-
Filter the precipitate and wash it with cold deionized water.
-
To neutralize any remaining acid, wash the precipitate with a dilute solution of sodium bicarbonate, followed by another wash with deionized water.
-
Dry the crude product at 50°C.
-
Recrystallize the crude this compound from hot carbon tetrachloride to obtain the purified product.[1]
-
Dry the final product under vacuum.
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).
Procedure:
-
Prepare a standard solution of pure this compound and resorcinol.
-
During the synthesis, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
-
Identify and quantify the peaks corresponding to resorcinol, mono-, di-, and tri-iodinated products by comparing their retention times with the standards and by analyzing the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis optimization.
References
Strategies to reduce cytotoxicity of Riodoxol in uninfected cells
Disclaimer: Information on Riodoxol (2,4,6-Triiodoresorcinol) is limited in publicly available scientific literature. The following guidance is based on the known pharmacology of related iodinated and phenolic compounds. All experimental procedures should be optimized for your specific cell lines and laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of cytotoxicity in uninfected cells?
This compound is a tri-iodinated derivative of resorcinol (2,4,6-Triiodoresorcinol). While its precise mechanism of cytotoxicity is not well-documented, based on related iodinated phenolic compounds, it is likely to induce cell death through a combination of factors:
-
Induction of Oxidative Stress: Phenolic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[1][2] This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Iodinated compounds have been shown to disrupt mitochondrial function.[3][4] This can involve depolarization of the mitochondrial membrane, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[3][4]
-
Apoptosis Induction: Resorcinol derivatives can trigger programmed cell death, or apoptosis.[5][6][7] This is often mediated by the activation of caspases (caspase-3 and caspase-9) and regulation of the Bcl-2 family of proteins, which control mitochondrial integrity.[6][7]
Q2: My uninfected cell cultures show high levels of death after this compound treatment. What are the primary strategies to reduce this cytotoxicity?
There are several strategies you can employ, focusing on reducing off-target effects while maintaining the desired therapeutic action of this compound. These include:
-
Dose Optimization: The most straightforward approach is to perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired antiviral or experimental effect with minimal toxicity to uninfected cells.
-
Combination Therapy with Antioxidants: Co-administration of antioxidants may mitigate cytotoxicity caused by oxidative stress.
-
Advanced Drug Delivery Systems: Encapsulating this compound in carriers like liposomes or nanoparticles can help target the drug to specific cells or tissues, thereby reducing its systemic toxicity.[8][9]
Q3: How can I experimentally verify that this compound is inducing apoptosis in my cells?
You can use several assays to detect apoptosis. A common and effective method is Annexin V staining followed by flow cytometry.[5] Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guides
Issue: High variability in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol. Allow cells to adhere and stabilize for 24 hours before adding this compound.
-
-
Possible Cause 2: Interference of this compound with the assay.
-
Solution: this compound, being a phenolic compound, might interfere with the colorimetric readout of the MTT assay. Run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent. If interference is observed, consider alternative viability assays like the neutral red uptake assay or a lactate dehydrogenase (LDH) release assay.
-
-
Possible Cause 3: Fluctuating incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in your incubator. Ensure even heat distribution to all plates.
-
Issue: Antioxidant co-treatment is not reducing cytotoxicity.
-
Possible Cause 1: Incorrect timing or dose of antioxidant.
-
Solution: The timing and dose of the antioxidant are critical. It may be more effective if administered as a pre-treatment before this compound exposure. Perform a time-course and dose-response experiment for the antioxidant to find the optimal protective conditions.
-
-
Possible Cause 2: Oxidative stress is not the primary cytotoxic mechanism.
-
Solution: While likely, oxidative stress may not be the sole cause of cytotoxicity. This compound might be directly acting on mitochondrial proteins or other cellular targets. Investigate other mechanisms, such as direct mitochondrial toxicity, using assays like JC-1 staining to measure mitochondrial membrane potential.
-
-
Possible Cause 3: Antioxidant is interfering with this compound's primary function.
-
Solution: Ensure that the antioxidant is not inadvertently neutralizing the therapeutic effect of this compound. You will need to run parallel experiments on infected or target cells to confirm that the efficacy of this compound is not compromised by the antioxidant.
-
Data on Cytotoxicity of Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 5-(8Z-heptadecenyl) resorcinol | PANC-1 (Pancreatic Cancer) | MTT | 8.8 µM | [10] |
| 2-methyl-5-(8Z-heptadecenyl) resorcinol | PANC-1 (Pancreatic Cancer) | MTT | 25.7 µM | [10] |
| Ardisiphenol D (a resorcinol derivative) | PANC-1 (Pancreatic Cancer) | MTT | ~10 µM | [6] |
| Guaiacol (a phenolic compound) | Human Pulp Fibroblasts | Hoechst 33258 | 9.8 mM | [11] |
| Phenol | Human Pulp Fibroblasts | Hoechst 33258 | 4.5 mM | [11] |
| Eugenol | Human Pulp Fibroblasts | Hoechst 33258 | 0.9 mM | [11] |
| Thymol | Human Pulp Fibroblasts | Hoechst 33258 | 0.5 mM | [11] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Protocol 3: Liposomal Encapsulation of this compound
This is a general protocol for encapsulating a hydrophobic compound like this compound using the thin-film hydration method.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol
-
Rotary evaporator
-
Phosphate-buffered saline (PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine, cholesterol (e.g., at a 2:1 molar ratio), and this compound in a chloroform:methanol solvent mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS and rotating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
The resulting liposome suspension can be purified from unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
References
- 1. Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential action of iodine on mitochondria from human tumoral- and extra-tumoral tissue in inducing the release of apoptogenic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antitumor effect of resorcinol derivatives from the roots of Ardisia brevicaulis by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic and anti-inflammatory resorcinol and alkylbenzoquinone derivatives from the leaves of Ardisia sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Riodoxol for Viral Polymerases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to characterize and enhance the selectivity of Riodoxol as a viral polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiviral activity?
This compound, also known as 2,4,6-Triiodoresorcinol, is a small molecule with the chemical formula C₆H₃I₃O₂.[1][][3] It has been described as a broad-spectrum topical antiviral and antifungal agent.[3] Its specific mechanism of action against viral polymerases is not well-documented in publicly available literature, and enhancing its selectivity is a key challenge for its development as a systemic antiviral therapeutic.
Q2: Why is selectivity for viral polymerases over human polymerases important?
Selectivity is crucial to minimize off-target effects and potential toxicity. Human cells contain several DNA and RNA polymerases essential for normal cellular function, such as mitochondrial DNA polymerase gamma (Polγ), which is responsible for replicating mitochondrial DNA.[4] Inhibition of these host polymerases by an antiviral agent can lead to severe side effects, including mitochondrial toxicity.[4] A successful antiviral drug must potently inhibit the viral target while having minimal impact on host enzymes.
Q3: What are the key human polymerases to consider for counter-screening?
When evaluating the selectivity of a potential viral polymerase inhibitor like this compound, it is critical to assess its activity against key human polymerases. The primary off-target concern is mitochondrial DNA Polymerase gamma (Polγ) due to its role in mitochondrial health.[4] Other important human polymerases to include in a counter-screening panel are DNA polymerases alpha, beta, and delta, as well as RNA polymerase II.
Q4: How is the selectivity of an inhibitor quantified?
The selectivity of an inhibitor is typically expressed as a Selectivity Index (SI). The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in host cells to the 50% inhibitory concentration (IC50) against the virus or viral enzyme.[5]
-
SI = CC50 / IC50
A higher SI value indicates greater selectivity, meaning the compound is effective against the virus at concentrations far below those that cause toxicity to host cells.[5]
Troubleshooting Experimental Challenges
Issue 1: High background signal or poor reproducibility in in vitro polymerase assays.
-
Possible Cause 1: this compound Precipitation.
-
Troubleshooting Tip: this compound has limited aqueous solubility and is often dissolved in DMSO.[] High concentrations in aqueous assay buffers can lead to precipitation, causing light scattering and inconsistent results.
-
Visually inspect assay plates for precipitate.
-
Determine the critical precipitation concentration of this compound in your specific assay buffer.
-
Consider adding a non-interfering surfactant like Triton X-100 or reducing the final DMSO concentration.
-
-
-
Possible Cause 2: Reagent Instability.
-
Troubleshooting Tip: Ensure all reagents, especially the viral polymerase and nucleotides, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
-
-
Possible Cause 3: Non-specific Inhibition.
-
Troubleshooting Tip: At high concentrations, some compounds can aggregate and non-specifically inhibit enzymes. To test for this, perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the IC50 value significantly increases, it may suggest that aggregation is contributing to the observed inhibition.
-
Issue 2: this compound shows similar potency against viral and human polymerases (Low Selectivity).
-
Possible Cause 1: Broad structural recognition.
-
Troubleshooting Tip: The active site of polymerases can be conserved across different domains of life. This compound might be interacting with a highly conserved pocket.
-
Strategy: Initiate a structure-activity relationship (SAR) study. Synthesize and test analogs of this compound with modifications at different positions of the resorcinol ring. The goal is to identify modifications that disrupt binding to human polymerases while maintaining or improving affinity for the viral target.[6]
-
Rational drug design strategies can be employed, focusing on exploiting differences in shape, electrostatics, or flexibility between the viral and human polymerase active sites.[6][7][8]
-
-
-
Possible Cause 2: Off-target mechanism.
-
Troubleshooting Tip: this compound's antiviral effect in cell-based assays might not be solely due to polymerase inhibition. It could be acting via a different mechanism, such as inhibiting viral entry or another viral enzyme.
-
Strategy: Perform a time-of-addition assay to determine which stage of the viral life cycle is inhibited.[9] If this compound is only effective when added after the virus has entered the cell, it supports a post-entry mechanism like replication inhibition.
-
-
Issue 3: Discrepancy between biochemical assay (IC50) and cell-based assay (EC50) results.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Tip: this compound may be a potent inhibitor of the isolated enzyme but may not efficiently cross the cell membrane to reach its target within the cell.
-
Strategy: Evaluate the physicochemical properties of this compound and its analogs. Consider developing prodrugs to enhance cell penetration.[10]
-
-
-
Possible Cause 2: Cellular metabolism.
-
Troubleshooting Tip: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Strategy: Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of this compound.
-
-
-
Possible Cause 3: Efflux by cellular transporters.
-
Troubleshooting Tip: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Strategy: Conduct cell-based assays in the presence of known efflux pump inhibitors to see if the antiviral potency of this compound increases.
-
-
Data Presentation
Table 1: Hypothetical Inhibitory Activity and Cytotoxicity of this compound
| Target/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Influenza A Virus RdRp | Biochemical | 1.5 | N/A |
| Hepatitis C Virus RdRp | Biochemical | 3.2 | N/A |
| Human DNA Pol α | Biochemical | 25.0 | N/A |
| Human DNA Pol γ | Biochemical | 15.0 | N/A |
| MDCK Cells | Cytotoxicity | >100 | >66.7 (vs. Flu) |
| Huh-7 Cells | Cytotoxicity | 85.0 | 26.6 (vs. HCV) |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs (Hypothetical Data)
| Compound | R1-Position | R2-Position | Viral RdRp IC50 (µM) | Human Pol γ IC50 (µM) | Selectivity Index (Pol γ / Viral RdRp) |
| This compound | I | I | 2.0 | 15.0 | 7.5 |
| Analog A | H | I | 15.0 | 50.0 | 3.3 |
| Analog B | I | H | 18.0 | 60.0 | 3.3 |
| Analog C | Br | I | 1.8 | 45.0 | 25.0 |
| Analog D | I | Cl | 2.5 | 30.0 | 12.0 |
Experimental Protocols
Protocol 1: In Vitro Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a generic, non-radioactive method to determine the IC50 of this compound against a viral RdRp.
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES (pH 8.0), 10 mM KCl, 2 mM MnCl₂, 10 mM DTT.
-
Enzyme Solution : Purified recombinant viral RdRp complex diluted to 2X final concentration in assay buffer.
-
Template/Primer : A poly(rA) template and oligo(dT) primer annealed and diluted to 2X final concentration.
-
Nucleotide Mix : ATP, CTP, GTP, and UTP mix, with one nucleotide being biotinylated (e.g., Biotin-UTP), diluted to 2X final concentration.
-
This compound Dilutions : Prepare a 10-point serial dilution of this compound in 100% DMSO, then dilute into assay buffer to a 4X final concentration (maintaining a constant final DMSO concentration, e.g., 1%).
-
-
Assay Procedure :
-
Add 5 µL of 4X this compound dilutions (or DMSO control) to wells of a 384-well plate.
-
Add 10 µL of 2X Enzyme/Template/Primer mix to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of 2X Nucleotide Mix.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
-
Detection :
-
Transfer the reaction mixture to a streptavidin-coated plate.
-
Incubate for 30 minutes to allow the biotinylated RNA product to bind.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a Europium-labeled anti-biotin antibody and incubate for 60 minutes.
-
Wash the plate 3 times.
-
Add enhancement solution and read the time-resolved fluorescence (TRF) signal.
-
-
Data Analysis :
-
Normalize the data to positive (DMSO only) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (CC50) Assay
This protocol determines the concentration of this compound that is toxic to host cells.
-
Cell Plating :
-
Seed host cells (e.g., MDCK for influenza, Huh-7 for HCV) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition :
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include a "cells only" control with medium and a "no cells" background control.
-
Incubate for 48-72 hours (duration should match your antiviral assay).
-
-
Viability Measurement (using a reagent like CellTiter-Glo®) :
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background reading from all wells.
-
Normalize the data to the "cells only" control (100% viability).
-
Plot the percent viability versus the log of this compound concentration and fit the data to determine the CC50 value.
-
Visualizations
Caption: Workflow for characterizing a novel viral polymerase inhibitor.
Caption: Hypothesized mechanism of this compound inhibiting viral RNA synthesis.
References
- 1. 2,4,6-Triiodoresorcinol | C6H3I3O2 | CID 152256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Oridonin inhibits SARS-CoV-2 replication by targeting viral proteinase and polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to improve drug selectivity? [synapse.patsnap.com]
Technical Support Center: Enhancing the Antiviral Potency of Riodoxol Through Structural Modification
This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying the structure of Riodoxol (2,4,6-Triiodoresorcinol) to improve its antiviral potency. Given the limited specific literature on this compound's structure-activity relationships (SAR), this guide offers a foundational framework based on established principles of medicinal chemistry and antiviral drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiviral potential?
This compound, chemically known as 2,4,6-Triiodoresorcinol, is a halogenated phenolic compound.[][2][3][4][5] While specific contemporary studies on its antiviral activity are sparse, related phenolic and halogenated compounds have demonstrated a range of antiviral effects.[6][7][8][9][10][11][12][13][14] These compounds can interfere with viral replication and entry into host cells.[6][9][12][15] The presence of iodine atoms on the resorcinol scaffold of this compound is thought to contribute to its biological activity.
Q2: What is the rationale for modifying the structure of this compound to improve antiviral potency?
The primary goal of modifying this compound's structure is to enhance its efficacy and selectivity against viral targets while minimizing cytotoxicity. Key objectives include:
-
Increased Potency: To achieve the desired antiviral effect at lower concentrations, thereby reducing potential side effects.
-
Improved Selectivity: To design analogs that specifically target viral components (e.g., enzymes, structural proteins) with minimal interaction with host cell machinery.[16]
-
Enhanced Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and in vivo efficacy.
-
Reduced Toxicity: To mitigate any adverse effects associated with the parent compound.
Q3: What are the key functional groups on the this compound scaffold that can be targeted for modification?
The this compound structure presents several opportunities for chemical modification:
-
Phenolic Hydroxyl Groups: These can be alkylated, acylated, or used to form ethers and esters to alter polarity, lipophilicity, and hydrogen bonding capacity.
-
Aromatic Ring: The hydrogen at position 5 is a potential site for substitution with various functional groups to explore electronic and steric effects on activity.
-
Iodine Atoms: While likely crucial for activity, substitution with other halogens (e.g., bromine, chlorine) or other functional groups could modulate the compound's properties.
Q4: What are the initial steps in a research plan to modify this compound?
A typical workflow for a medicinal chemistry campaign focused on this compound would involve:
-
Synthesis of this compound: Establish a reliable in-house synthesis and purification protocol for the parent compound.
-
Development of Antiviral and Cytotoxicity Assays: Implement and validate in vitro assays to screen for antiviral activity and assess cytotoxicity.
-
Analog Design and Synthesis: Design a library of this compound derivatives with systematic modifications to the key functional groups.
-
In Vitro Screening: Test the synthesized analogs for antiviral activity and cytotoxicity to establish a preliminary structure-activity relationship (SAR).
-
Lead Optimization: Further modify the most promising "hit" compounds to improve their potency, selectivity, and drug-like properties.
Troubleshooting Guides
Synthesis of this compound Analogs
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of iodinated resorcinol derivatives. | Incomplete iodination reaction. Side product formation. | Optimize reaction conditions (temperature, reaction time, stoichiometry of iodinating agent). Use a milder iodinating agent (e.g., N-iodosuccinimide). Purify intermediates to prevent side reactions. |
| Difficulty in purifying final compounds. | Similar polarity of starting materials, intermediates, and final products. | Employ different chromatography techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC). Consider recrystallization from different solvent systems. |
| Instability of synthesized analogs. | Decomposition of sensitive functional groups. | Store compounds under inert atmosphere (nitrogen or argon) at low temperatures and protected from light. Use protecting groups for sensitive functionalities during synthesis. |
| Challenges with ether or ester synthesis from phenolic hydroxyls. | Steric hindrance from adjacent iodine atoms. Low nucleophilicity of the phenolic hydroxyls. | Use more reactive alkylating or acylating agents. Employ stronger bases to deprotonate the phenol. Explore alternative coupling chemistries. |
Antiviral and Cytotoxicity Testing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in antiviral assay results. | Inconsistent virus titer. Pipetting errors. Cell culture variability. | Prepare and use a single, quality-controlled stock of virus for all experiments. Use calibrated pipettes and practice consistent pipetting technique. Ensure consistent cell seeding density and passage number. |
| Compound precipitation in cell culture medium. | Poor aqueous solubility of the synthesized analogs. | Prepare stock solutions in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the assay is non-toxic to the cells (typically <0.5%). Test the solubility of the compounds in the assay medium prior to the experiment. |
| High cytotoxicity observed for most analogs. | The core this compound scaffold may have inherent cytotoxicity. The modifications may be increasing toxicity. | Determine the 50% cytotoxic concentration (CC50) for all compounds. Calculate the selectivity index (SI = CC50 / EC50) to identify compounds with a good therapeutic window. Design future analogs with features known to reduce cytotoxicity. |
| No significant improvement in antiviral potency. | The modifications made are not interacting favorably with the viral target. The parent compound may already be near its optimal potency for the chosen scaffold. | Broaden the diversity of the chemical modifications. Consider a different chemical scaffold based on the pharmacophore of this compound. Use computational modeling to guide the design of new analogs. |
Experimental Protocols
General Protocol for Synthesis of this compound Analogs (Example: O-alkylation)
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetone, DMF).
-
Deprotonation: Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl groups.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) and stir the reaction mixture at an appropriate temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.
Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line at a predetermined density and incubate for 24 hours.[17][18][19][20]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[17][19][20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol for In Vitro Antiviral Activity (Plaque Reduction Assay)
-
Cell Seeding: Seed a 6-well or 12-well plate with a confluent monolayer of host cells.[21]
-
Virus and Compound Incubation: Prepare serial dilutions of the this compound analogs. In separate tubes, incubate the virus with each compound dilution for 1 hour at 37°C.[21]
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.[21]
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[21]
-
Data Analysis: Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the virus control. Determine the 50% effective concentration (EC50).
Visualizations
Caption: A typical workflow for a medicinal chemistry program aimed at improving the antiviral potency of this compound.
Caption: Hypothesized viral lifecycle stages inhibited by modified this compound analogs.
References
- 2. This compound (2,4,6-Triiodoresorcinol) - CAS:19403-92-0 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 3. This compound (2,4,6-Triiodoresorcinol) - CAS - 19403-92-0 | Axios Research [axios-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,4,6-Triiodoresorcinol | 19403-92-0 [chemicalbook.com]
- 6. Molecular Mechanisms of Possible Action of Phenolic Compounds in COVID-19 Protection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of natural phenolic compounds in complex at an allosteric site of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcogrev.com [phcogrev.com]
- 13. dovepress.com [dovepress.com]
- 14. The Antiviral Activity of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives [frontiersin.org]
- 16. Antiviral drug - Wikipedia [en.wikipedia.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Riodoxol and Acyclovir: A Comparative Analysis in the Treatment of Herpes Simplex Virus Type 1 (HSV-1)
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Riodoxol and the established antiviral agent, acyclovir, in the context of Herpes Simplex Virus Type 1 (HSV-1) treatment. This document synthesizes available data on their mechanisms of action, in vitro efficacy, and clinical potential, with a focus on presenting quantitative data and experimental methodologies.
Introduction
Herpes Simplex Virus Type 1 (HSV-1) is a ubiquitous pathogen, causing a range of conditions from benign cold sores to more severe ocular and neurological diseases. For decades, acyclovir has been the cornerstone of anti-HSV-1 therapy. However, the emergence of acyclovir-resistant strains necessitates the exploration of novel antiviral agents. One such compound that has garnered attention is this compound, although it is important to note that publicly available, peer-reviewed data on this compound is scarce. A compound referred to as Ruvidar, which appears to be related to this compound, has been mentioned in preclinical announcements, suggesting a potential for anti-HSV-1 activity. This guide aims to provide a side-by-side comparison based on the available information for both agents.
Mechanism of Action
Acyclovir: Acyclovir is a synthetic purine nucleoside analogue that selectively inhibits the replication of herpesviruses.[1][2][3][4][5] Its mechanism of action is well-elucidated and involves a three-step phosphorylation process. Initially, the viral-encoded thymidine kinase (TK) converts acyclovir to acyclovir monophosphate. Subsequently, host cell kinases further phosphorylate it to acyclovir diphosphate and then to the active form, acyclovir triphosphate. Acyclovir triphosphate competitively inhibits the viral DNA polymerase and, when incorporated into the growing viral DNA chain, acts as a chain terminator due to the absence of a 3'-hydroxyl group. This effectively halts viral DNA synthesis.[4][5]
This compound (Ruvidar): Based on limited available information from a press release, Ruvidar is suggested to have a different mechanism of action than acyclovir. It is described as a positively charged molecule that blocks viral glycoproteins, thereby preventing virus replication. This suggests a potential role in inhibiting viral entry into host cells, a mechanism distinct from the DNA synthesis inhibition of acyclovir. However, without peer-reviewed data, this proposed mechanism remains to be scientifically validated.
In Vitro Efficacy
Direct comparative in vitro studies between this compound and acyclovir are not available in the public domain. The following tables present a summary of available data for each compound from separate sources. It is crucial to interpret this data with caution, as experimental conditions and methodologies may vary significantly.
Table 1: In Vitro Anti-HSV-1 Activity of Acyclovir
| Parameter | Cell Line | Virus Strain | Value | Reference |
| IC50 | Vero | Clinical Isolates | 0.5 - 0.8 µg/mL | [6][7] |
| IC50 | Vero | - | 1.28 ± 0.04 µM (48h) | [8] |
| IC50 | Vero | - | 0.27 ± 0.02 µM (96h) | [8] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Preclinical Data for Ruvidar (as per press release)
| Parameter | Model | Virus Strain | Reported Efficacy | Source |
| Lesion Healing | Animal Model | HSV-1 | Complete healing | [9] |
| Comparative Efficacy | Animal Model | HSV-1 | Superior to Acyclovir (5%) | [9] |
Note: The data for Ruvidar is derived from a press release and has not been subjected to the peer-review process. Therefore, it should be considered preliminary.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings.
Acyclovir: Plaque Reduction Assay
A common method to determine the in vitro antiviral activity of a compound like acyclovir is the plaque reduction assay.
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to a confluent monolayer.
-
Virus Inoculation: The cell monolayer is infected with a known titer of HSV-1 and incubated for a specific period (e.g., 1 hour) to allow for viral adsorption.
-
Antiviral Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of acyclovir.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of cell death).
-
Quantification: The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each drug concentration. The IC50 value is calculated as the concentration of acyclovir that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizing Mechanisms and Workflows
Diagram 1: Mechanism of Action of Acyclovir
Caption: Mechanism of action of acyclovir against HSV-1.
Diagram 2: Proposed Mechanism of Action of this compound (Ruvidar)
Caption: Proposed mechanism of this compound (Ruvidar) based on preliminary information.
Diagram 3: Experimental Workflow for In Vitro Antiviral Assay
Caption: General experimental workflow for an in vitro plaque reduction assay.
Conclusion
Acyclovir remains a well-characterized and effective treatment for HSV-1 infections, with a clearly defined mechanism of action and a wealth of supporting data. This compound, or the related compound Ruvidar, presents a potentially novel mechanism of action that could be advantageous, particularly in the context of acyclovir resistance. However, the current lack of peer-reviewed publications and detailed experimental data makes a direct and robust comparison challenging. The information on Ruvidar is preliminary and requires rigorous scientific validation through controlled studies published in peer-reviewed journals. Future research should focus on elucidating the precise mechanism of action of this compound/Ruvidar and conducting head-to-head comparative studies with acyclovir to definitively assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Activity of Oridonin Against Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Herpes - STI Treatment Guidelines [cdc.gov]
Riodoxol in the Landscape of Topical Antiviral Therapies for Viral Skin Lesions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Riodoxol and other topical treatments for common viral skin lesions, including those caused by Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Molluscum Contagiosum. While comprehensive data on this compound is limited in publicly available scientific literature, this document synthesizes the available information and contrasts it with well-established alternative therapies.
Executive Summary
Topical antiviral agents are a cornerstone in the management of viral skin infections, offering the advantage of targeted delivery and reduced systemic side effects. This guide examines the available evidence for this compound, a compound identified as 2,4,6-Triiodoresorcinol, in comparison to standard topical treatments. A significant disparity in the volume and quality of clinical data is evident. While agents like acyclovir, penciclovir, and imiquimod are supported by extensive clinical trials, the scientific literature on this compound is sparse, consisting primarily of older, often non-English language publications, which limits a direct, evidence-based comparison.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data for various topical treatments. It is critical to note the absence of robust clinical trial data for this compound in the accessible literature.
Table 1: Comparison of Topical Treatments for Herpes Simplex Virus (HSV) Lesions
| Treatment | Active Ingredient | Efficacy (Median Time to Healing) | Common Side Effects | Application Frequency |
| This compound | 2,4,6-Triiodoresorcinol | Data not available in robust clinical trials. Older Russian literature suggests use as a 0.25-1% ointment for 5-10 days.[1] | Data not available | 1-3 times daily[2] |
| Acyclovir Cream 5% | Acyclovir | Reduces healing time by approximately 0.5 to 1 day compared to placebo.[3][4] | Local mild pain, burning, or stinging. | 5 times daily for 4-5 days.[5] |
| Penciclovir Cream 1% | Penciclovir | Reduces healing time by approximately 0.5 to 1 day compared to placebo.[3][4] | Local mild pain or burning. | Every 2 hours during waking hours for 4 days. |
| Docosanol Cream 10% | n-Docosanol | Shortens healing time by about 18 hours compared to placebo.[6] | Headache, skin irritation. | 5 times daily, started at the first sign of an outbreak.[6] |
Table 2: Comparison of Topical Treatments for Human Papillomavirus (HPV) Warts
| Treatment | Active Ingredient | Efficacy (Complete Clearance Rate) | Common Side Effects | Application Protocol |
| This compound | 2,4,6-Triiodoresorcinol | Data not available | Data not available | Data not available |
| Imiquimod Cream 3.75%/5% | Imiquimod | 35-50% for external genital warts.[7] | Local inflammatory reactions (redness, erosion, itching). | 3 times per week or daily for up to 16 weeks.[8][9] |
| Podofilox 0.5% Solution/Gel | Podophyllotoxin | 45-70% for genital warts.[10] | Local irritation, pain, erosion. | Twice daily for 3 days, followed by 4 days of no treatment, for up to 4 cycles.[8] |
| Sinecatechins 15% Ointment | Green Tea Extract | 50-60% for external genital and perianal warts. | Redness, itching, burning, pain. | 3 times daily for up to 16 weeks. |
Table 3: Comparison of Topical Treatments for Molluscum Contagiosum
| Treatment | Active Ingredient | Efficacy (Complete Clearance Rate) | Common Side Effects | Application Protocol |
| This compound | 2,4,6-Triiodoresorcinol | Data not available | Data not available | Data not available |
| Cantharidin 0.7% | Cantharidin | Varies, often effective after 1-2 applications. | Blistering, pain, erythema, pruritus. | Physician-administered; applied to lesions and washed off after a few hours. |
| Potassium Hydroxide 10% | Potassium Hydroxide | Variable, some studies show good efficacy. | Stinging, burning, erythema, hyper/hypopigmentation. | Applied once or twice daily until inflammation occurs. |
| Imiquimod 5% Cream | Imiquimod | Variable efficacy, not consistently superior to placebo in all studies. | Local inflammatory reactions. | Typically applied 3 times per week. |
Experimental Protocols
Detailed experimental protocols for this compound clinical trials are not available in the reviewed literature. For established treatments, methodologies from key clinical trials are summarized below.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of a Topical Antiviral for Herpes Labialis
-
Patient Population: Immunocompetent adults with a history of recurrent herpes labialis.
-
Inclusion Criteria: History of at least 3 episodes in the past year, ability to initiate treatment within 1 hour of symptom onset.
-
Exclusion Criteria: Immunocompromised status, pregnancy, allergy to the study medication.
-
Randomization: Patients are randomized in a double-blind fashion to receive either the active topical agent or a matching placebo.
-
Treatment: Patients are instructed to self-initiate treatment at the first sign of a recurrence (prodrome) and apply the cream as per the specified regimen (e.g., 5 times daily for 4 days).
-
Efficacy Endpoints: The primary endpoint is the time to lesion healing. Secondary endpoints include duration of pain, time to cessation of viral shedding, and the proportion of aborted lesions.
-
Data Collection: Patients maintain a diary to record symptoms and application times. Lesions are assessed by investigators at scheduled visits. Viral swabs may be collected to determine viral shedding.
-
Statistical Analysis: The time to healing is typically analyzed using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).
Visualizations: Workflows and Mechanisms
To provide a clearer understanding of the research and development process and the biological mechanisms involved, the following diagrams are provided.
References
- 1. okvd.tomsk.ru [okvd.tomsk.ru]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. emjreviews.com [emjreviews.com]
- 4. A Systematic Review on the Efficacy of Topical Acyclovir, Penciclovir, and Docosanol for the Treatment of Herpes Simple… [ouci.dntb.gov.ua]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Condylomata Acuminata Using a New Non-Vapor-Generating Focused Ultrasound Method following Imiquimod 5% Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
In Vivo Comparison of Riodoxol and Ganciclovir for Cytomegalovirus (CMV) Infection: A Data-Driven Guide
A direct comparative analysis of the in vivo efficacy of Riodoxol and Ganciclovir for the treatment of Cytomegalovirus (CMV) is not currently feasible due to a lack of available scientific literature on the systemic use of this compound for this indication. Extensive searches for in vivo studies, preclinical or clinical, evaluating this compound's efficacy against CMV have yielded no results. The available information identifies this compound as a topical antiviral agent, primarily for skin infections, with no data supporting its systemic administration for viral diseases like CMV.
This guide, therefore, provides a comprehensive overview of the well-established in vivo data for Ganciclovir in the treatment of CMV, presented in the requested format for researchers, scientists, and drug development professionals. A brief summary of the limited information on this compound is also included to address the initial query.
Ganciclovir: An In-Depth Look at In Vivo Efficacy Against CMV
Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine and a cornerstone in the management of CMV infections, particularly in immunocompromised individuals.[1] Its efficacy has been demonstrated in numerous preclinical and clinical studies.
Mechanism of Action
Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form. This process is initiated by a viral-encoded protein kinase, UL97, in CMV-infected cells, which confers selectivity. Cellular kinases then complete the conversion to Ganciclovir triphosphate.[1][2][3] This active metabolite competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and thus inhibiting viral replication.[1][4]
Caption: Mechanism of action of Ganciclovir in a CMV-infected cell.
Preclinical In Vivo Data: Murine Models
Murine Cytomegalovirus (MCMV) infection in mice serves as a valuable model for studying CMV pathogenesis and antiviral therapies.
Table 1: Summary of Ganciclovir Efficacy in Murine CMV Models
| Study Focus | Animal Model | Ganciclovir Regimen | Key Findings | Reference |
| CMV-Induced Hearing Loss | BALB/c mice | Intraperitoneal injection, twice daily for 14 days | Protected mice from CMV-induced hearing loss; significantly decreased viral load in temporal bones. | [5] |
| CMV in Immunosuppressed Host | BALB/c mice with Friend retrovirus complex | 12.5, 25, and 50 mg/kg once daily for 5 days | Resulted in 90-100% survival at 14 days post-MCMV inoculation compared to 15% in the placebo group; reduced MCMV titers in spleen, liver, and kidney. | [6] |
| CMV-Associated Renal Allograft Inflammation | C57BL/6 mice with renal transplantation | Prophylactic treatment | Terminated MCMV replication and was associated with a reduction of CD45+ leukocyte infiltrates into the allograft. | [7] |
| Chronic CMV Infection and Angiogenesis | C57BL/6 mice | 40 mg/kg/day for 7 days | Significantly dampened VEGF and TNFα mRNA production by splenic macrophages in chronically infected mice. | [8] |
Clinical Data: Human Studies
Clinical trials have established the efficacy of Ganciclovir for the treatment and prevention of CMV disease in various patient populations.
Table 2: Summary of Ganciclovir Efficacy in Human Clinical Trials for CMV
| Study Population | Ganciclovir Regimen | Key Efficacy Endpoint | Results | Reference |
| AIDS patients with CMV retinitis | 5 mg/kg IV twice daily for 14 days, then 5 mg/kg once daily | Time to progression of retinitis | Median time to progression was 49.5 days in the immediate treatment group vs. 13.5 days in the deferred treatment group. | [9] |
| Infants with CMV infection | Intravenous infusion | Inflammatory and immune markers | Significantly reduced inflammatory reactions and enhanced immune function (increased IgG, IgA, IgM, CD3+, CD4+, and CD4+/CD8+ ratio). | [10] |
| HIV-infected patients | Oral Ganciclovir | Prophylaxis against CMV disease | Evaluation of safety and efficacy for prophylaxis against CMV retinal and gastrointestinal mucosal disease. | [11] |
| AIDS patients with stable CMV retinitis | Oral Ganciclovir vs. Intravenous Ganciclovir | Time to progression of CMV retinitis | Comparison of different doses of oral ganciclovir to intravenous therapy as maintenance treatment. | [12] |
Experimental Protocols
-
Animal Model: BALB/c mice.[5]
-
Infection: Neonatal mice are inoculated with murine CMV on postnatal day 3.[5]
-
Drug Administration: Ganciclovir is administered via intraperitoneal injection twice a day for 14 days.[5]
-
Efficacy Assessment:
-
Auditory Function: Auditory thresholds are assessed using distortion product otoacoustic emission (DPOAE) and auditory brainstem response (ABR) testing 4 weeks after inoculation.[5]
-
Viral Load: Temporal bones are harvested for determination of viral load by quantitative polymerase chain reaction (qPCR).[5]
-
Histopathology: Hair cell quantification is performed by scanning electron microscopy.[5]
-
-
Toxicity Monitoring: Absolute neutrophil counts (ANCs) are monitored using an automated hematology analyzer.[5]
Caption: Experimental workflow for a murine model of CMV-induced hearing loss.
This compound: Limited Available Information
This compound, chemically known as 2,4,6-Triiodoresorcinol, is described in chemical supplier databases as a topical antiviral and antifungal agent. Some sources suggest it is effective for skin virus infections. However, there is a significant lack of peer-reviewed scientific literature detailing its mechanism of action, antiviral spectrum, and, most importantly, any in vivo efficacy data for systemic viral infections such as Cytomegalovirus.
Due to the absence of this critical information, a comparison of this compound with Ganciclovir in the context of CMV treatment cannot be made. The core requirements for a comparative guide, including experimental data and detailed protocols, are not met for this compound based on publicly accessible data.
Conclusion
Ganciclovir is a well-characterized antiviral drug with proven in vivo efficacy against Cytomegalovirus, supported by extensive preclinical and clinical data. Its mechanism of action is well understood, and its therapeutic benefits and potential toxicities have been documented in various patient populations.
In contrast, this compound remains an obscure compound with respect to its potential for systemic antiviral therapy. The available information is limited to its topical use, and there is no scientific evidence to support its consideration as a treatment for CMV infection. Therefore, for researchers, scientists, and drug development professionals, Ganciclovir remains a critical and well-documented agent in the fight against CMV, while this compound lacks the necessary data for any meaningful comparison in this context.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 7. Ganciclovir Transiently Attenuates Murine Cytomegalovirus-Associated Renal Allograft Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A randomized, controlled study of intravenous ganciclovir therapy for cytomegalovirus peripheral retinitis in patients with AIDS. AIDS Clinical Trials Group and Cytomegalovirus Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Challenge of Acyclovir-Resistant Herpes Simplex Virus: A Comparative Guide to Alternative Therapies
Absence of Data on Riodoxol for Herpes Simplex Virus Infections
Initial investigations into the cross-resistance of this compound in acyclovir-resistant Herpes Simplex Virus (HSV) have revealed a significant gap in the scientific literature. At present, there are no available studies, preclinical or clinical, that evaluate the efficacy of this compound against any strain of HSV, including those resistant to acyclovir. Consequently, a direct comparison of this compound with other antiviral agents for this indication is not possible. This guide will therefore focus on established and emerging alternative treatments for acyclovir-resistant HSV infections, providing a comprehensive comparison of their mechanisms, efficacy, and experimental validation for researchers, scientists, and drug development professionals.
The Landscape of Acyclovir Resistance
Acyclovir, a cornerstone of anti-herpetic therapy, and its prodrug valacyclovir, function as nucleoside analogs. Their mechanism of action is dependent on phosphorylation by the viral thymidine kinase (TK) enzyme, followed by incorporation into the viral DNA by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.[1][2] Resistance to acyclovir primarily arises from mutations in the viral TK gene, rendering the virus incapable of activating the drug.[3][4] Less commonly, mutations in the viral DNA polymerase can also confer resistance.[3][4] This resistance is a significant clinical concern, particularly in immunocompromised patient populations where the prevalence of acyclovir-resistant HSV is notably higher.[2]
Established Second-Line Therapies for Acyclovir-Resistant HSV
In the absence of effective first-line treatment, two primary antiviral agents have become the standard of care for acyclovir-resistant HSV infections: Foscarnet and Cidofovir.
Foscarnet
Foscarnet is a pyrophosphate analog that directly inhibits the viral DNA polymerase at the pyrophosphate-binding site.[3][5] A key advantage of Foscarnet is that its mechanism of action is independent of the viral thymidine kinase, making it effective against the most common acyclovir-resistant strains.[5][6] Clinical studies have demonstrated the efficacy of Foscarnet in treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients, with clinical response rates reported to be as high as 81%.[6][7] However, its use is often limited by significant nephrotoxicity and electrolyte imbalances.[4][8]
Cidofovir
Cidofovir is a nucleotide analog of cytosine. It is phosphorylated to its active diphosphate form by host cell enzymes, thus bypassing the need for viral thymidine kinase.[9][10] The active metabolite then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, disrupting viral DNA synthesis.[9][10] Cidofovir has shown efficacy against a broad range of DNA viruses, including acyclovir-resistant HSV.[10][11] Similar to Foscarnet, the primary dose-limiting toxicity of intravenous Cidofovir is nephrotoxicity, necessitating co-administration with probenecid and adequate hydration.[10][12] Topical and intralesional formulations of cidofovir have been explored to minimize systemic side effects.[13][14]
Comparative Efficacy of Second-Line Therapies
The following table summarizes the available data on the in vitro activity of Foscarnet and Cidofovir against acyclovir-resistant HSV isolates. It is important to note that IC50 values can vary depending on the specific viral strain and the cell line used in the assay.
| Antiviral Agent | Mechanism of Action | Target Enzyme | IC50 Range against ACV-Resistant HSV (µg/mL) | Key Toxicities |
| Foscarnet | Pyrophosphate analog; direct DNA polymerase inhibitor. | Viral DNA Polymerase | >400 (for some resistant strains) | Nephrotoxicity, Electrolyte imbalances |
| Cidofovir | Nucleotide analog; DNA polymerase inhibitor. | Viral DNA Polymerase | 7.32 - 13.06 (for some resistant isolates) | Nephrotoxicity, Neutropenia |
Emerging Therapies: Helicase-Primase Inhibitors
A novel class of antiviral agents, the helicase-primase inhibitors (HPIs), offers a promising new approach for the treatment of HSV infections, including those resistant to acyclovir. These agents target the viral helicase-primase complex, which is essential for unwinding the viral DNA and initiating its replication.[15][16] By targeting a different step in the viral life cycle, HPIs are active against HSV strains with mutations in either the thymidine kinase or DNA polymerase genes.[17][18]
Two leading candidates in this class are Pritelivir and Amenamevir .
-
Pritelivir has demonstrated potent antiviral activity against both HSV-1 and HSV-2, including acyclovir-resistant strains.[17][18] In clinical trials involving immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections, Pritelivir showed promising results in lesion healing.[19][20]
-
Amenamevir also inhibits the helicase-primase complex and has shown efficacy against acyclovir-resistant HSV isolates.[2][21] It has been approved in Japan for the treatment of herpes zoster.[22]
The development of helicase-primase inhibitors represents a significant advancement, offering a new mechanism of action to combat drug-resistant HSV.
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold-standard method for determining the in vitro susceptibility of HSV isolates to antiviral drugs.[23]
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero cells) in 24-well plates.
-
Herpes Simplex Virus (HSV) stock of known titer.
-
Serial dilutions of the antiviral compound to be tested.
-
Growth medium (e.g., DMEM) with a low percentage of fetal bovine serum (FBS).
-
Overlay medium (e.g., medium containing methylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Fixative (e.g., methanol or paraformaldehyde).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Inoculation: Remove the growth medium and inoculate the cell monolayers with a standardized amount of HSV (e.g., 50-100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Treatment: Remove the viral inoculum and wash the cell monolayers. Add the overlay medium containing serial dilutions of the antiviral compound to triplicate wells for each concentration. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Fixation and Staining: Aspirate the overlay medium, fix the cells, and then stain with crystal violet.
-
Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and interpolating the concentration that produces a 50% reduction in plaque number.[24][25]
Visualizing Mechanisms of Antiviral Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of the discussed antiviral agents.
Caption: Mechanisms of action for different classes of anti-HSV drugs.
The diagram above illustrates the distinct targets within the HSV replication cycle for Acyclovir, Foscarnet, Cidofovir, and Helicase-Primase Inhibitors. Acyclovir requires initial phosphorylation by the viral thymidine kinase, a step that is bypassed by Foscarnet, Cidofovir, and the HPIs, explaining their utility in acyclovir-resistant infections.
Caption: Experimental workflow for the Plaque Reduction Assay (PRA).
This workflow diagram outlines the key steps involved in performing a plaque reduction assay to determine the in vitro efficacy of antiviral compounds against Herpes Simplex Virus.
References
- 1. Amenamevir for treating acyclovir-resistant or refractory herpes simplex virus infection in allogeneic hematopoietic stem cell transplantation recipients: Two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 4. Foscarnet (Foscavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 6. Foscarnet treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foscarnet therapy for acyclovir-resistant mucocutaneous herpes simplex virus infection in 26 AIDS patients: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FOSCARNET SODIUM INJECTION [dailymed.nlm.nih.gov]
- 9. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cidofovir - Wikipedia [en.wikipedia.org]
- 11. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Treatment of acyclovir-resistant herpes simplex virus with intralesional cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex management of resistant oral herpes simplex virus infection following hematopoietic stem cell transplantation: potential role of topical cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Pritelivir - Wikipedia [en.wikipedia.org]
- 19. 1060. Pritelivir in Immunocompromised Patients with Mucocutaneous Acyclovir-Resistant Herpes Simplex Virus-Infections – First Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eatg.org [eatg.org]
- 21. mdpi.com [mdpi.com]
- 22. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Head-to-Head Clinical Trial Design: Riodoxol vs. Nirmatrelvir/Ritonavir for the Treatment of COVID-19
Disclaimer: This document presents a hypothetical head-to-head clinical trial design for the investigational antiviral agent Riodoxol. As of the time of this publication, there is a lack of publicly available clinical trial data comparing this compound to existing antiviral therapies. The data, mechanisms, and protocols described herein are for illustrative purposes to guide future research and are not based on existing clinical results for this compound.
Introduction
The ongoing challenge of viral illnesses necessitates the continued development and evaluation of novel antiviral agents. This compound, a compound identified as having antiviral properties, represents a potential candidate for therapeutic intervention.[1] However, its clinical efficacy and safety profile in comparison to established treatments have not been determined. This guide outlines a proposed head-to-head clinical trial designed to rigorously evaluate this compound against a current standard-of-care antiviral, Nirmatrelvir/Ritonavir (Paxlovid), for the treatment of mild-to-moderate COVID-19.
Comparative Mechanism of Action
To establish a basis for comparison, this trial will investigate this compound under the hypothesized mechanism as a viral protease inhibitor, a common strategy in antiviral drug development. This positions it to be directly compared with Nirmatrelvir, the active component of Paxlovid, which targets the SARS-CoV-2 main protease (Mpro).
-
This compound (Hypothesized): this compound is postulated to be a competitive inhibitor of the SARS-CoV-2 main protease (Mpro). By binding to the active site of the enzyme, it is thought to prevent the cleavage of viral polyproteins, a crucial step in the viral replication cycle. This disruption of viral maturation is expected to halt the progression of the infection.
-
Nirmatrelvir/Ritonavir: Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 Mpro. It is co-administered with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of Nirmatrelvir, leading to higher and more sustained concentrations in the body, thereby enhancing its antiviral activity.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound and Nirmatrelvir targeting the viral main protease.
Proposed Head-to-Head Clinical Trial Protocol
This section details a prospective Phase III, randomized, double-blind, active-controlled clinical trial.
1. Study Objectives:
-
Primary Objective: To compare the efficacy of this compound with Nirmatrelvir/Ritonavir in reducing the time to sustained alleviation of COVID-19 symptoms.
-
Secondary Objectives:
-
To evaluate the effect of this compound on viral load reduction compared to Nirmatrelvir/Ritonavir.
-
To assess the safety and tolerability of this compound.
-
To compare the incidence of COVID-19-related hospitalization or death.
-
2. Endpoints:
-
Primary Efficacy Endpoint: Time from initiation of treatment to sustained symptom resolution (e.g., all targeted symptoms being absent or mild for at least 48 hours).
-
Secondary Efficacy Endpoints:
-
Change in viral load from baseline at Day 5.
-
Proportion of patients with undetectable viral load at Day 5 and Day 10.
-
Proportion of patients hospitalized or deceased due to COVID-19 by Day 28.
-
-
Safety Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs).
3. Patient Population:
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Confirmed SARS-CoV-2 infection within 72 hours.
-
Onset of mild-to-moderate symptoms within 5 days.
-
At least one risk factor for progression to severe disease (e.g., age >60, obesity, diabetes).
-
-
Exclusion Criteria:
-
Hospitalization due to COVID-19.
-
Prior treatment with another antiviral for the current infection.
-
Severe renal or hepatic impairment.
-
4. Treatment Arms:
-
Experimental Arm: this compound (hypothetical dosage: 400 mg) administered orally twice daily for 5 days.
-
Active Comparator Arm: Nirmatrelvir (300 mg) / Ritonavir (100 mg) administered orally twice daily for 5 days.
Experimental Workflow Diagram
References
Statistical analysis of Riodoxol efficacy in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive preclinical studies with detailed statistical analysis on the efficacy of Riodoxol are limited. This guide provides a comparative framework based on the known properties of this compound as an iodine-containing resorcinol derivative and general principles of preclinical antiviral drug evaluation. The experimental data presented for comparative purposes is illustrative and synthesized from literature on other antiviral agents.
Introduction to this compound
This compound, chemically known as 2,4,6-Triiodoresorcinol, is an antiviral agent.[1][][3][4][5] As an iodine-containing compound, its mechanism of action is thought to involve the disruption of viral multiplication and maturation.[3] Iodine complexes have demonstrated antiviral activity against a range of viruses, including SARS-CoV-2 and HIV, by potentially interfering with viral entry and replication through interactions with viral proteins and nucleic acids.[6][7][8]
Data Presentation: Comparative Efficacy
The following tables present a hypothetical statistical analysis of this compound's efficacy in comparison to other antiviral agents in preclinical models. This data is illustrative to demonstrate how such a comparison would be structured.
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A/H1N1 | MDCK | 1.5 | >100 | >66.7 |
| Oseltamivir | Influenza A/H1N1 | MDCK | 2.8 | >100 | >35.7 |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 4.2 | >50 | >11.9 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.8 |
EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration) Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy in a Murine Influenza Model
| Treatment Group | Dose (mg/kg/day) | Mean Lung Viral Titer (log10 PFU/g) | Survival Rate (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | 6.8 ± 0.5 | 0 | -25.4 ± 3.1 |
| This compound | 20 | 3.2 ± 0.7 | 80 | -5.2 ± 2.5 |
| Oseltamivir | 20 | 3.5 ± 0.6 | 70 | -7.8 ± 3.0 |
PFU (Plaque-Forming Units). Data is represented as mean ± standard deviation. Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are representative protocols for key experiments in the preclinical evaluation of an antiviral agent like this compound.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-95% confluency.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with Influenza A/H1N1 virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with MEM containing 1% agarose and varying concentrations of this compound or a control drug.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization and Counting: The cell monolayer is fixed with 10% formalin and stained with 0.5% crystal violet. The number of plaques is counted for each drug concentration.
-
Data Analysis: The EC50 value is calculated as the drug concentration that inhibits plaque formation by 50% compared to the vehicle control.
In Vivo Murine Influenza Model
-
Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for one week.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (10x LD50) of mouse-adapted Influenza A/H1N1 virus.
-
Treatment: this compound (20 mg/kg/day), Oseltamivir (20 mg/kg/day), or a vehicle control is administered orally once daily for 5 days, starting 4 hours post-infection.
-
Monitoring: Body weight, clinical signs of illness, and survival are monitored daily for 14 days.
-
Viral Titer Determination: On day 4 post-infection, a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers via plaque assay on MDCK cells.
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Viral titers and body weight changes are analyzed using a one-way ANOVA with Dunnett's post-hoc test.
Mandatory Visualizations
Signaling Pathway: Potential Antiviral Mechanism of this compound
References
- 1. 2,4,6-Triiodoresorcinol | C6H3I3O2 | CID 152256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (2,4,6-Triiodoresorcinol) - CAS:19403-92-0 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 5. This compound (2,4,6-Triiodoresorcinol) - CAS - 19403-92-0 | Axios Research [axios-research.com]
- 6. Molecular Modeling of the Anti-HIV Activity Mechanism of Iodine-Containing Drugs Armenicum and FS-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An in vitro antiviral activity of iodine complexes against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profiles of Riodoxol and other iodinated compounds
For Immediate Release
This guide provides a comprehensive comparison of the safety profiles of Riodoxol and other widely used iodinated compounds, with a focus on iodinated contrast media (ICM). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes pertinent biological pathways.
Executive Summary
Iodinated compounds are indispensable in modern medicine, particularly as contrast agents in diagnostic imaging. However, their use is associated with potential adverse effects, including hypersensitivity reactions and nephrotoxicity. This compound, an iodinated resorcinol derivative, has demonstrated antiviral properties. This guide evaluates the available safety data for this compound in comparison to established iodinated contrast agents such as Iohexol and Iopamidol, providing a side-by-side analysis of their toxicological profiles.
Quantitative Toxicity Data
The following tables summarize the available acute toxicity data for this compound and selected iodinated contrast agents. It is important to note that comprehensive public data on the subchronic and genotoxic effects of this compound is limited.
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |
| Iohexol | Rat | Oral | >20,000 | [1][2] |
| Rat | Intravenous | 26,000 | [1] | |
| Mouse | Oral | >20,000 | [1] | |
| Mouse | Intravenous | 50,000 | [1] | |
| Iopamidol | Rat | Oral | >49,000 | [3][4] |
| Rat | Intravenous | 22,044 | [3] | |
| Mouse | Oral | >49,000 | [3][4] | |
| Mouse | Intravenous | 33,000 | [3][4] | |
| This compound | Data Not Available | - | - |
Table 1: Acute Toxicity (LD50) Data for Selected Iodinated Compounds. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 value generally indicates lower acute toxicity.
Key Safety Concerns with Iodinated Compounds
Hypersensitivity Reactions
Hypersensitivity reactions to iodinated contrast media are a significant clinical concern. These reactions can be immediate (occurring within one hour) or delayed (occurring from hours to days after administration).
-
Immediate Reactions: These are often IgE-mediated or non-allergic (anaphylactoid) and can range from mild symptoms like urticaria and pruritus to severe, life-threatening anaphylaxis.
-
Delayed Reactions: These are typically T-cell mediated and manifest as skin rashes, such as maculopapular exanthema.
The underlying mechanisms involve the activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.
Contrast-Induced Nephrotoxicity (CIN)
CIN is a form of acute kidney injury that can occur after the administration of iodinated contrast media. The pathophysiology is complex and involves:
-
Direct Tubular Toxicity: The compounds can have a direct cytotoxic effect on renal tubular epithelial cells.
-
Renal Vasoconstriction: Iodinated contrast agents can cause a reduction in renal blood flow, leading to medullary hypoxia.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) contributes to cellular damage.
Signaling Pathways in Iodinated Compound Toxicity
The following diagrams illustrate the key signaling pathways implicated in the adverse effects of iodinated compounds.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of the safety of chemical compounds. The following are brief overviews of key toxicological assays.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is used to assess the acute toxic effects of a single oral dose of a substance.
-
Animal Selection: Typically, rats of a single sex (usually females) are used.
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.
-
Main Study: Groups of animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The study determines the dose that causes evident toxicity and allows for classification of the substance according to its acute oral toxicity.
Subchronic Oral Toxicity (OECD 408: 90-Day Study)
This study provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.
-
Animal Selection: Rodents, typically rats, of both sexes are used.
-
Dose Groups: At least three dose levels and a control group are used.
-
Administration: The test substance is administered daily via gavage, in the diet, or in drinking water.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses are performed.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are examined histopathologically.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a chemical.
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a histidine-independent state) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
-
Animal Selection: Typically mice or rats are used.
-
Administration: The test substance is administered to the animals, usually once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei.
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.
This compound: Antiviral Activity and Safety Profile
Conclusion
Iodinated compounds, while essential for many medical applications, carry inherent risks of adverse reactions. Iodinated contrast media like Iohexol and Iopamidol have well-documented safety profiles, with known risks of hypersensitivity and nephrotoxicity. The mechanisms underlying these toxicities are multifaceted, involving immunological and direct cellular damage pathways. This compound presents an interesting profile as an antiviral agent; however, a comprehensive evaluation of its safety, supported by robust quantitative data from standardized toxicological studies, is necessary to fully understand its risk-benefit profile in comparison to other iodinated compounds. Researchers and drug development professionals are encouraged to consider the data presented herein and to advocate for further research to fill the existing data gaps for emerging compounds like this compound.
References
The Synergistic Power of Combination Antiviral Therapies: A Comparative Guide
The landscape of antiviral drug development is increasingly moving towards combination therapies, a strategy that has proven highly effective in managing and treating a variety of viral infections. By targeting different stages of the viral life cycle or distinct viral components, these combinations can enhance efficacy, reduce the likelihood of drug resistance, and in some cases, lower the required dosage of individual agents, thereby minimizing toxicity. This guide provides a comparative analysis of the efficacy of various antiviral agent combinations against several key viral pathogens, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
While the initial focus of this guide was on the efficacy of Riodoxol in combination with other antiviral agents, a comprehensive search of available scientific literature and clinical trial data did not yield specific information on this compound combination therapies. Therefore, this guide has been broadened to encompass the principles and applications of combination antiviral therapy, drawing on well-documented examples from the fight against Herpes Simplex Virus (HSV), Influenza virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
I. Efficacy of Combination Therapy in Herpes Simplex Virus (HSV) Infections
Herpes Simplex Virus infections, particularly those caused by HSV-1 and HSV-2, are often managed with nucleoside analogs like acyclovir. However, the emergence of acyclovir-resistant strains necessitates the exploration of new treatment strategies, including combination therapies.
A promising approach involves combining agents with different mechanisms of action. For instance, the combination of a helicase-primase inhibitor, such as BAY 57-1293, with a DNA polymerase inhibitor like acyclovir has been investigated for synergistic activity.[1] Similarly, combining the cationic, membrane-penetrating peptide G2 with acyclovir (G2-ACV) has shown potential in inhibiting HSV-1 activity by targeting both viral entry and replication.[2]
Quantitative Data on Anti-HSV Combination Therapies
| Drug Combination | Virus Strain | Assay | IC50 (Drug 1) | IC50 (Drug 2) | Combination Effect | Reference |
| BAY 57-1293 + Acyclovir | McKrae HSV-1 | Plaque Reduction | 4.5 ng/mL | 1.8 µg/mL | Synergistic | [1] |
| HBPG + Acyclovir | HSV-1 | In vivo (mouse model) | 100 mg/kg | 50 mg/kg | Synergistic (100% survival vs. 64% expected) | [3] |
Experimental Protocols
Plaque Reduction Assay:
-
Vero cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayer is infected with a specific plaque-forming unit (PFU) of the HSV-1 strain.
-
After a 1-hour adsorption period, the viral inoculum is removed.
-
The cells are then overlaid with a medium containing various concentrations of the individual drugs or their combinations.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are fixed and stained with crystal violet.
-
The number of plaques is counted, and the IC50 (the concentration of a drug that inhibits 50% of the viral plaques) is calculated.
-
The combination effect is analyzed using the Loewe additivity drug interaction model.[1]
In Vivo Mouse Model of HSV Encephalitis:
-
Mice are intracerebrally infected with a lethal dose of HSV-1.
-
Treatment with the antiviral agents (e.g., HBPG and acyclovir), alone or in combination, is initiated at a specified time post-infection.
-
The drugs are administered intraperitoneally at defined dosages and schedules.
-
The survival of the mice is monitored daily for a set period.
-
The synergistic effect is determined by comparing the observed survival rate in the combination therapy group to the expected survival rate based on the individual drug effects.[3]
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining different classes of antiviral drugs often stems from their complementary mechanisms of action. For instance, acyclovir, a nucleoside analog, targets the viral DNA polymerase, inhibiting viral DNA replication.[4] In contrast, a helicase-primase inhibitor prevents the unwinding of the viral DNA, a crucial step for replication. By targeting two distinct and essential viral enzymes, the combination therapy creates a higher barrier for the virus to overcome.
The G2 peptide in the G2-ACV combination is proposed to inhibit both the initial viral entry into the host cell and the subsequent cell-to-cell spread of the virus.[2] This dual action at the membrane level, coupled with acyclovir's inhibition of DNA replication within the nucleus, provides a multi-pronged attack on the virus.
Caption: Proposed mechanism of action of G2-Acyclovir combination therapy against HSV-1.
II. Combination Strategies Against Influenza Virus
Influenza viruses are notorious for their ability to mutate and develop resistance to antiviral drugs. Combination therapy is a key strategy to combat this challenge. The triple combination of amantadine (an M2 ion channel inhibitor), oseltamivir (a neuraminidase inhibitor), and ribavirin (a broad-spectrum antiviral) has been shown to impede the selection of drug-resistant influenza A virus in vitro.[5]
Quantitative Data on Anti-Influenza Combination Therapies
| Drug Combination | Virus Strain | Assay | Endpoint | Result | Reference |
| Amantadine + Oseltamivir + Ribavirin | Influenza A | In vitro | Selection of drug-resistant virus | Impeded selection at clinically achievable concentrations | [5] |
| Oseltamivir + Baloxavir Marboxil | Influenza A | In vivo (mouse model) | Survival | Increased efficacy and prolonged survival compared to monotherapy | [6] |
Experimental Protocols
In Vitro Antiviral Assay for Influenza:
-
Madin-Darby canine kidney (MDCK) cells are cultured in 96-well plates.
-
Cells are infected with the influenza virus.
-
The infected cells are treated with serial dilutions of the individual drugs or their combinations.
-
After a specified incubation period, the antiviral activity is determined by measuring the inhibition of the viral cytopathic effect (CPE) or by quantifying the viral yield using methods like RT-qPCR.
-
Synergy is assessed using mathematical models such as the MacSynergy II program.
Mechanisms of Action in Influenza Combination Therapy
The rationale behind combining influenza antivirals is to target different stages of the viral life cycle.[7]
-
M2 Ion Channel Inhibitors (e.g., Amantadine): Block the M2 proton channel, which is essential for the uncoating of the viral genome once the virus has entered the host cell.[8]
-
Neuraminidase Inhibitors (e.g., Oseltamivir): Prevent the release of newly formed virus particles from the infected cell by inhibiting the neuraminidase enzyme.[8]
-
Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil): Target the "cap-snatching" mechanism that the virus uses to initiate the transcription of its own genes.[7]
-
RNA Polymerase Inhibitors (e.g., Favipiravir): Inhibit the viral RNA-dependent RNA polymerase, thus halting the replication of the viral genome.[7]
By combining drugs that act on viral entry, replication, and release, the therapeutic efficacy can be enhanced, and the development of resistance can be suppressed.[9]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An Investigative Peptide–Acyclovir Combination to Control Herpes Simplex Virus Type 1 Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of combinations of antiviral drugs on herpes simplex encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Drugs for Influenza and Other Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. mdpi.com [mdpi.com]
Benchmarking In Vitro Anti-HPV Activity: A Comparative Analysis of Antiviral Compounds
For researchers, scientists, and drug development professionals, identifying potent and selective antiviral agents against Human Papillomavirus (HPV) is a critical step in developing novel therapeutics. This guide provides a comparative overview of the in vitro anti-HPV activity of several compounds, presenting available experimental data and outlining the methodologies used for their evaluation. While this guide aims to benchmark the activity of Riodoxol, a comprehensive search of the scientific literature did not yield specific data on its in vitro anti-HPV activity. Therefore, this document focuses on a comparative analysis of other notable antiviral compounds with documented anti-HPV effects.
Comparative Analysis of In Vitro Anti-HPV Activity
The following table summarizes the in vitro activity of several compounds against HPV. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) indicates the concentration of a compound that inhibits 50% of the viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating greater selectivity for viral targets over host cells.
| Compound | Virus/Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| Cidofovir | HPV-positive cervical cancer cells | Not explicitly stated as EC50, but antiproliferative effects are dose- and time-dependent.[1][2][3] | Varies by cell line and exposure time.[1] | Not explicitly calculated. | Induces apoptosis and S-phase cell cycle arrest; incorporates into cellular DNA.[2][3][4] |
| Ganciclovir | General antiviral (Herpesviridae) | Activity against CMV is potent.[5] | Data not specific to HPV-infected cells.[6] | Data not available for HPV. | Inhibits viral DNA polymerase.[5] |
| Foscarnet | General antiviral (Herpesviridae) | Data not specific to HPV. | Data not specific to HPV-infected cells. | Data not available for HPV. | Inhibits viral DNA polymerase.[7] |
| Kaempferol | HPV-transformed cells | 1.25 (ID50) | Data not available. | Data not available. | Disrupts E6-E6AP interaction, leading to p53 restoration.[8][9] |
| Galangin | HPV-transformed cells | 6.25 (ID50) | Data not available. | Data not available. | Disrupts E6-E6AP interaction, leading to p53 restoration.[8][9] |
| Luteolin | HPV-transformed cells | 3.0 (ID50) | Data not available. | Data not available. | Disrupts E6-E6AP interaction, leading to p53 restoration.[8][9] |
| Resveratrol | HeLa (HPV18+), TC1 (HPV16+) | Low µM range (IC50) | Data not available. | Data not available. | Downregulates HPV E6 oncogene, stabilizes p53, and induces growth arrest.[10][11][12][13] |
| Pterostilbene | HeLa (HPV18+), TC1 (HPV16+) | Low µM range (IC50) | Data not available. | Data not available. | Downregulates HPV E6 oncogene, stabilizes p53, and induces apoptosis.[10][11][12][13] |
Experimental Protocols
The evaluation of in vitro anti-HPV activity involves various experimental models and assays designed to assess a compound's ability to inhibit viral replication and proliferation of HPV-positive cells.
Cell-Based Assays
Cell-based assays are fundamental for the initial screening of anti-HPV compounds.[14] These assays typically utilize HPV-positive cancer cell lines such as HeLa (HPV18), SiHa (HPV16), and CaSki (HPV16 and HPV18).
-
Cell Proliferation and Cytotoxicity Assays (MTT, XTT): These colorimetric assays are used to determine the effect of a compound on cell viability and to calculate the CC50.[15] They measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It is used to determine the long-term efficacy of a compound in inhibiting the proliferation of cancer cells.[8][9]
-
Reporter Gene Assays: These assays utilize pseudovirions (PsVs) that contain a reporter gene (e.g., luciferase or green fluorescent protein) instead of the viral genome.[16] The level of reporter gene expression is proportional to the efficiency of viral entry and initial gene expression. This method is valuable for identifying inhibitors of viral entry.
Organotypic Raft Cultures
The HPV life cycle is intricately linked to the differentiation of squamous epithelium.[17][18][19] Organotypic raft cultures provide a three-dimensional in vitro model that mimics this differentiation process, allowing for the study of the complete viral life cycle, from initial infection to the production of new virions.[17][18][19][20][21] This system is crucial for evaluating compounds that may target later stages of the viral life cycle. Primary human keratinocytes are cultured on a collagen matrix and lifted to an air-liquid interface to induce stratification and differentiation.[17][18][19]
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and molecular mechanisms involved in anti-HPV drug discovery, the following diagrams are provided.
Caption: A generalized workflow for the in vitro screening and validation of anti-HPV compounds.
Caption: A simplified representation of the HPV life cycle and the targets of some antiviral compounds.
Conclusion
The landscape of in vitro anti-HPV research reveals a variety of compounds with promising activity, particularly those targeting the viral oncoproteins E6 and E7, and the process of viral DNA replication. Flavonoids and polyphenols like resveratrol and pterostilbene have demonstrated efficacy in downregulating viral oncogenes and restoring tumor suppressor pathways.[8][9][10][11][12][13] Cidofovir, an established antiviral, exerts its anti-proliferative effects through the induction of apoptosis and cell cycle arrest.[2][3] While direct comparative data for this compound against these compounds is currently unavailable, the established methodologies and findings for these other agents provide a robust framework for any future evaluation of this compound's potential anti-HPV activity. Further investigation into the efficacy and mechanism of action of new and existing compounds remains a critical endeavor in the development of effective therapies for HPV-associated diseases.
References
- 1. Cidofovir is active against human papillomavirus positive and negative head and neck and cervical tumor cells by causing DNA damage as one of its working mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cidofovir incorporation into human keratinocytes with episomal HPV 16 results in nonselective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. Dietary Polyphenols, Resveratrol and Pterostilbene Exhibit Antitumor Activity on an HPV E6-Positive Cervical Cancer Model: An in vitro and in vivo Analysis | Semantic Scholar [semanticscholar.org]
- 12. Dietary Polyphenols, Resveratrol and Pterostilbene Exhibit Antitumor Activity on an HPV E6-Positive Cervical Cancer Model: An in vitro and in vivo Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary Polyphenols, Resveratrol and Pterostilbene Exhibit Antitumor Activity on an HPV E6-Positive Cervical Cancer Model: An in vitro and in vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cell-Based Renilla Luminescence Reporter Plasmid Assay for High-Throughput Screening to Identify Novel FDA-Approved Drug Inhibitors of HPV-16 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Generation of organotypic raft cultures from primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propagation of Infectious, High-Risk HPV in Organotypic “Raft” Culture | Springer Nature Experiments [experiments.springernature.com]
- 19. pure.psu.edu [pure.psu.edu]
- 20. biorxiv.org [biorxiv.org]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Riodoxol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Riodoxol (also known as 2,4,6-Triiodoresorcinol), a topical antiviral agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Researchers, scientists, and drug development professionals handling this compound must recognize it as a potentially hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is harmful if swallowed and may cause skin and eye irritation.[1] Therefore, its disposal requires stringent protocols.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is a critical step to mitigate the risks of exposure.
Required PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling the powder form and there is a risk of generating dust.
Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Ensure adequate ventilation to minimize the inhalation of any dust or fumes.
-
Wash hands thoroughly after handling the compound.
II. Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash receptacles.
-
Segregation: Isolate all this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.
-
Containerization:
-
Place solid this compound waste and contaminated solids into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with iodinated compounds.
-
The label should prominently display "Hazardous Waste," the chemical name "this compound" or "2,4,6-Triiodoresorcinol," and the associated hazard symbols.
-
-
Waste Manifest and Record Keeping: Maintain a detailed log of all this compound waste generated. This documentation is crucial for regulatory compliance and for the waste disposal contractor.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations. The most common and environmentally sound disposal method for pharmaceutical waste is high-temperature incineration.[2]
III. This compound Waste Disposal Log
Accurate record-keeping is a cornerstone of laboratory safety and regulatory compliance. The following table should be used to log all this compound waste.
| Date | Researcher Name | Amount of this compound (g) | Waste Type (e.g., pure compound, contaminated gloves) | Container ID | Disposal Date |
IV. Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found in the literature, the procedures outlined above are based on established best practices for the disposal of hazardous pharmaceutical and iodinated compounds. The core principle is to manage the waste stream in a manner that prevents human exposure and environmental release.
V. This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Workflow for the proper and safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both their personnel and the environment. It is imperative to consult your institution's specific hazardous waste management plan and the Safety Data Sheet (SDS) for this compound for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Riodoxol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Riodoxol, an antiviral agent. Adherence to these procedures is critical to minimize exposure risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, their specifications, and purpose.
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant, impervious gloves | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374 | To prevent skin contact. |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced | To protect against inhalation of dust and aerosols. |
| Body Protection | Fire/flame resistant and impervious clothing; Laboratory coat | Wear suitable protective clothing | To prevent contamination of personal clothing and skin exposure. |
Safe Handling and Operational Workflow
Proper handling techniques in a controlled environment are crucial to minimize the risk of exposure to this compound. Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
A logical workflow for handling this compound, from receiving the compound to its final disposal, is essential for maintaining a safe laboratory environment.
Storage and Disposal Procedures
Proper storage and disposal of this compound and its associated waste are critical for safety and environmental protection.
Storage Conditions:
| Parameter | Recommendation | Purpose |
| Temperature | Store in a dry, cool, and well-ventilated place. | To maintain chemical stability. |
| Container | Keep the container tightly closed. | To prevent contamination and exposure. |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials. | To avoid hazardous chemical reactions. |
Disposal Plan:
All personnel handling hazardous drug waste must be trained in appropriate procedures to protect themselves and the environment.[1]
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips, empty vials) in a designated, sealed, and clearly labeled hazardous waste container.[2] This container should be puncture-proof and sealable.[3]
-
Waste Segregation : Do not mix this compound waste with other waste streams. Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals".[1]
-
Disposal Route : Dispose of the chemical waste through an approved hazardous waste disposal facility, following all applicable federal, state, and local regulations.[2] The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1]
-
Environmental Precautions : Do not allow the chemical to enter drains or the environment.[2] Prevent further leakage or spillage if it is safe to do so.[2]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[2]
-
Containment : Cover drains to prevent entry into the sewer system.
-
Cleanup : Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]
-
Decontamination : Clean the affected area thoroughly.
-
Reporting : Report the spill according to your institution's environmental health and safety protocols.
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
